Ammonium fluoride
Description
Structure
2D Structure
Properties
IUPAC Name |
azanium;fluoride | |
|---|---|---|
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InChI |
InChI=1S/FH.H3N/h1H;1H3 | |
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InChI Key |
LDDQLRUQCUTJBB-UHFFFAOYSA-N | |
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Canonical SMILES |
[NH4+].[F-] | |
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Molecular Formula |
FH4N, NH4F | |
| Record name | AMMONIUM FLUORIDE | |
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| Record name | AMMONIUM FLUORIDE | |
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Related CAS |
1341-49-7 (cpd with MF ammonium-HF2) | |
| Record name | Ammonium fluoride | |
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DSSTOX Substance ID |
DTXSID6050463 | |
| Record name | Ammonium fluoride | |
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Molecular Weight |
37.037 g/mol | |
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Physical Description |
Ammonium fluoride is a white crystalline solid. It is soluble in water. It is noncombustible. It is corrosive to aluminum. It is used in chemical analysis, in brewing, and as a preservative for wood., Dry Powder; Liquid, Colorless or white solid; [ICSC] Deliquescent; [Merck Index] White crystalline solid with an ammonia-like odor; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER. | |
| Record name | AMMONIUM FLUORIDE | |
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| Record name | Ammonium fluoride ((NH4)F) | |
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Boiling Point |
212 °F at 760 mmHg (USCG, 1999) | |
| Record name | AMMONIUM FLUORIDE | |
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Solubility |
83.5 g/100 g water at 25 °C, 100 g/100 mL of water at 0 °C, 82.780 lb/100 lb of water at 70 °F, 45.3 g/100 g water at 25 °C, Slightly soluble in alcohol, Solubility in water, g/100ml at 25 °C: 45.3 | |
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Density |
1.32 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.015, 1.01 g/cm³ | |
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Color/Form |
Deliquescent leaflets or needles; hexagonal prisms by sublimation; occurs commercially as a granular powder, White hexagonal crystals | |
CAS No. |
12125-01-8 | |
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Melting Point |
238 °C, sublimes | |
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Advanced Synthetic Methodologies and Material Design
Precision Synthesis of Ammonium (B1175870) Fluoride (B91410) and Derivatives
Recent progress in synthetic chemistry has led to the development of sophisticated methods for the production of ammonium fluoride and its derivatives. These techniques offer enhanced control over purity, crystallinity, and material properties.
Controlled Anion Exchange Reactions
Controlled anion exchange is a versatile method for the synthesis of high-purity this compound derivatives, particularly anhydrous quaternary ammonium fluorides. This technique involves the exchange of an anion in a starting ammonium salt with a fluoride ion.
One common approach is the use of a fluoride-based ion-exchange resin. In this method, a solution containing a quaternary ammonium salt with a different anion, such as iodide, is passed through the resin. The resin selectively retains the original anion and releases fluoride ions into the solution, resulting in the formation of the desired quaternary this compound. nih.gov For instance, anhydrous quaternary ammonium fluorides based on the rigid azabicyclo[2.2.2]octane skeleton have been prepared by passing the corresponding ammonium iodides over a fluoride-based resin. nih.gov
Another effective method is a solid-liquid halogen exchange process. This has been demonstrated in the synthesis of anhydrous N,N-dimethyl-N,N-dineopentylthis compound (Np2F) through an anion exchange reaction, which is significant for applications like fluoride ion batteries. acs.org A simple and safe anion exchange reaction with potassium fluoride (KF) in methanol (B129727) has been employed to obtain anhydrous fluoride salts from their corresponding ammonium tetrafluoroborate (B81430) precursors. rsc.org This method's efficiency is highlighted by the high yields achieved for various asymmetric anhydrous quaternary this compound salts. rsc.org
The following table summarizes the synthesis of select anhydrous quaternary ammonium fluorides via anion exchange:
| Precursor Compound | Anion Exchange Reagent | Solvent | Product | Yield |
| Ammonium Iodides (azabicyclo[2.2.2]octane based) | Fluoride-based resin | - | Anhydrous Quaternary Ammonium Fluorides | - |
| Ammonium Tetrafluoroborates | Potassium Fluoride (KF) | Methanol | Asymmetric Anhydrous Quaternary Ammonium Fluorides | 43-76% |
Data sourced from multiple research findings. nih.govrsc.org
Hydrothermal Synthesis Techniques
Hydrothermal synthesis utilizes high-temperature aqueous solutions in a closed system (autoclave) to crystallize materials. While not a primary method for the direct synthesis of simple this compound, it is a key technique where this compound is used as a crucial reagent to facilitate the formation of complex fluoride-containing materials.
This compound often acts as a fluoride source and a mineralizer, influencing the morphology and composition of the final product. For example, in the synthesis of nickel phyllosilicate materials, this compound, in conjunction with urea (B33335), serves as a double accelerator. easychem.orgbohrium.com It hastens the etching of the silica (B1680970) source (like FDU-12) to create silicic acid (H4SiO4), which then reacts with nickel ions to form nickel phyllosilicate under milder conditions (e.g., 100 °C for 12 hours) than conventional hydrothermal methods. easychem.orgereztech.com
Similarly, this compound is employed as an effective reagent in the one-step hydrothermal synthesis of NiFe-layered double hydroxides (NiFe-LDHs). rsc.org In this process, NH4F helps to tune the microstructure and the distribution of cations within the LDH layers, which can significantly enhance properties like electrocatalytic activity for the oxygen evolution reaction (OER). rsc.orgfishersci.co.uk The amount of this compound added can alter the oxidation states of nickel and iron in the final material. fishersci.co.uk
The synthesis of mixed rare earth-alkali metal or ammonium fluorides, such as AREF4, A2REF5, ARE2F7, and ARE3F10 (where A = Na+, K+, Rb+, NH4+), also relies on hydrothermal methods where this compound can be a key reactant. researchgate.net
Solventless Conversion Methods
Solventless, or solid-state, reactions are becoming increasingly important in chemical synthesis due to their efficiency and reduced environmental impact. This compound plays a significant role as a reagent in these methods for the preparation of various materials.
A notable application is the this compound-mediated synthesis of anhydrous metal fluoride/mesoporous carbon (MFx/MSU-F-C) nanocomposites. bohrium.comnih.gov In this bottom-up approach, metal precursor nanoparticles (such as copper, iron, or cobalt oxides or nitrates) are first confined within the pores of mesoporous carbon. nih.govfishersci.fi Subsequent heat treatment of this composite with solid this compound under solventless conditions converts the metal precursors into anhydrous metal fluoride nanoparticles (e.g., CuF2, FeF3, CoF2) directly within the carbon matrix. bohrium.comnih.gov This method is advantageous for its versatility and use of a less toxic fluorinating agent compared to traditional methods. nih.gov
This compound also serves as an inexpensive and efficient catalyst in solvent-free organic reactions. For instance, it catalyzes the Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds under microwave irradiation. nih.gov The reaction proceeds rapidly and with high yields without the need for a solvent.
Low-Temperature Roasting Processes for Material Transformation
Low-temperature roasting using this compound as an activating agent is an effective method for transforming and purifying materials by converting specific components into water-soluble fluoride complexes. This process is particularly useful for extracting valuable elements from industrial waste.
A key example is the synthesis of hydrated silica from ferronickel (B1172207) slag leaching residue. The residue, which contains amorphous silica, is roasted with this compound at relatively low temperatures (e.g., 140 °C). nih.govnih.govnih.gov During this process, the Si-O bonds in the amorphous silica are broken, and the silica is converted into water-soluble ammonium hexafluorosilicate (B96646) ((NH4)2SiF6). nih.goveasychem.org This allows for the selective extraction of silica from other mineral impurities via water leaching. nih.gov Thermodynamic analysis shows that the reaction between amorphous silica and this compound becomes spontaneous at temperatures above 80.3 °C. nih.gov
This low-temperature activation roasting has been explored for various applications, including the extraction of lithium from coal fly ash and the purification of spent anode graphite (B72142). americanelements.comfishersci.ca The process relies on the differential reactivity of this compound with the target material versus the impurities. nih.gov
The table below shows the effect of the NH4F mass ratio on the leaching efficiency of silica from FNS-leaching residue at a roasting temperature of 140 °C.
| Mass Ratio of NH4F to Residue | Leaching Efficiency (%) |
| 3.4:1 | ~80 |
| 3.7:1 | ~88 |
| 4.0:1 | ~93 |
| 4.3:1 | >95 |
| 4.6:1 | >95 |
Data adapted from studies on hydrated silica synthesis from ferronickel slag. nih.gov
Dry Etching Synthesis of Cryptocrystalline Layers
Dry etching represents a unique vapor-phase method for the synthesis of thin crystalline layers on substrates. This technique has been successfully used to grow cryptocrystalline layers of ammonium silicon fluoride ((NH4)2SiF6), a derivative of this compound, on silicon wafers.
The synthesis is achieved by exposing the silicon wafer surface to the vapors of a mixture of hydrofluoric acid (HF) and nitric acid (HNO3) at room temperature. nih.gov This process leads to the formation of a white, granular crystalline film of (NH4)2SiF6. nih.gov Growth rates of approximately 1 micrometer per hour have been reported, yielding layers up to 8 micrometers thick. nih.gov
X-ray diffraction (XRD) analysis confirms the crystalline structure of these layers as the isometric hexoctahedral system of (NH4)2SiF6, also known as the mineral cryptohalite. nih.gov Further characterization by Fourier-transform infrared (FTIR) spectroscopy reveals strong absorption bands corresponding to N-H and Si-F vibrational modes, confirming the chemical identity of the synthesized layer. nih.gov Thermal annealing of these as-grown layers at temperatures above 150°C can induce the formation of larger, individual crystals on the surface. nih.gov
Synthesis of Novel this compound-Containing Compounds
The reactivity of the fluoride ion and the properties of the ammonium cation have been leveraged to create a variety of novel compounds with unique structures and functionalities.
Advanced synthetic efforts have focused on creating anhydrous quaternary ammonium fluorides, which are highly reactive "naked" fluoride sources. A family of these compounds based on the rigid azabicyclo[2.2.2]octane skeleton has been synthesized via anion exchange, exhibiting high thermal stability. nih.gov Asymmetric anhydrous quaternary ammonium fluorides have also been designed and synthesized for potential use as electrolytes in fluoride ion batteries. rsc.org The synthesis involves an anion exchange reaction between ammonium tetrafluoroborate salts and potassium fluoride in methanol. rsc.org
In the realm of materials science, this compound is a key reagent in creating complex composite materials. Anhydrous metal fluoride (CuF2, FeF3, CoF2)/mesoporous carbon nanocomposites have been prepared through a solventless method involving the heat treatment of metal precursors with NH4F within a carbon matrix. bohrium.comnih.gov These materials are being investigated for high-performance lithium-ion battery cathodes. bohrium.comnih.govfishersci.fi
Furthermore, the use of this compound in hydrothermal synthesis has yielded nanostructured NiFe-layered double hydroxides (LDHs). rsc.orgfishersci.co.uk By varying the amount of NH4F, it is possible to tune the microstructure and the oxidation states of the metal cations, thereby enhancing their electrocatalytic properties. fishersci.co.uk Similarly, this compound has been used as an accelerator in the hydrothermal synthesis of nickel phyllosilicate, enabling the formation of these materials under milder conditions. easychem.orgereztech.com
The dry etching of silicon wafers with HF and HNO3 vapors has led to the synthesis of cryptocrystalline layers of ammonium silicon fluoride ((NH4)2SiF6). nih.gov These layers, composed of finely grained crystals, present potential applications in microelectronics. nih.gov
Asymmetric Anhydrous Quaternary this compound Salts
For instance, novel salts like MeDMBF and NpDMBF have demonstrated excellent solubility (greater than 1.7 M) and high ionic conductivity (greater than 2 mS cm⁻¹) in the aprotic solvent bis(2,2,2-trifluoroethyl) ether (BTFE), making them promising candidates for room-temperature fluoride ion battery electrolytes. rsc.org The development of these materials addresses a key challenge in the field: finding solvent-fluoride salt systems that possess both high solubility and stability. rsc.org The strategic design of these asymmetric cations allows for a systematic study of how substituents influence these fundamental properties. rsc.org
The structural bulkiness of the cation in quaternary this compound salts has a direct and significant influence on their chemical properties. Research has shown that increasing the size of the cation generally leads to higher ionic conductivities in solution. rsc.orgrsc.org This is a desirable characteristic for electrolyte applications. However, this enhancement in conductivity is often accompanied by a decrease in the thermal stability of the salt. rsc.orgrsc.org
This trade-off is a critical consideration in material design. For example, while larger cations can enhance fluoride ion diffusivity, they also tend to increase the reactivity of the fluoride anion, which can lead to lower thermal stability. rsc.org The stability of these salts has been monitored over extended periods, with studies showing that the fluorides can partially react with the quaternary cations to form tertiary amines and fluoromethane. rsc.org This reactivity becomes more pronounced as the cation size increases. rsc.org Therefore, optimizing the balance between achieving high ionic conductivity and maintaining sufficient thermal stability is a key challenge for the future development of these materials for practical applications. rsc.org
Table 1: Impact of Cation Structure on Thermal Stability
| Compound | Mass Loss at 108 °C |
|---|---|
| MeDMBF | < 1 wt% |
| Np₂F | 2 wt% |
| NpDMBF | 3 wt% |
| NpADMF | 4 wt% |
This table illustrates the trend in thermal stability, showing that reactivity increases with cation size. Data sourced from rsc.org.
A clear correlation exists between the size of the ammonium cation and the diffusivity of the fluoride ion in solution. rsc.org Theoretical calculations and NMR spectroscopic studies have revealed that increasing the size of the cation reduces the activation energy for fluoride reactivity. rsc.org This lower energy barrier leads to an increase in the fluoride's reactivity and, consequently, its diffusivity. rsc.org
The hydrodynamic radius of the fluoride anion, which is a measure of its effective size in solution, is also influenced by the cation size. The Stokes-Einstein relation can be used to estimate this radius from diffusion coefficients. rsc.org Interestingly, studies have shown that increasing the chemical size of the cation can effectively reduce the hydrodynamic radius of the corresponding fluoride anion. rsc.org For example, the hydrodynamic radius of fluoride in MeDMBF/BTFE was found to be 8.75 Å, while in the presence of the larger NpDMBF cation, it was smaller at 6.56 Å. rsc.org This suggests that the solvent structure surrounding the fluoride anion is significantly influenced by the cation, affecting its mobility. rsc.org
Table 2: Cation Size, Fluoride Diffusivity, and Activation Energy
| Compound | Activation Energy (ΔG‡) (kJ mol⁻¹) | Fluoride Hydrodynamic Radius (rH) (Å) |
|---|---|---|
| MeDMBF | 123 | 8.75 |
| Np₂F | 112 | 7.02 |
| NpDMBF | 109 | 6.56 |
| NpADMF | 107 | N/A |
This table demonstrates the inverse relationship between cation size (and associated compound) and both the activation energy for fluoride reactivity and the fluoride's hydrodynamic radius in solution. Data sourced from rsc.org.
This compound Hydrides and Host-Guest Compound Formation
This compound (NH₄F) is often considered an analogue to ice due to the resemblance of several of its solid phases to known ice phases. ed.ac.uknih.gov However, its ionic and hydrogen-ordered nature imposes topological constraints on the ice-like network structures it can form. ed.ac.uknih.gov Computational studies combining data mining of ice networks, crystal structure prediction, and density functional calculations have explored the potential for NH₄F to form host-guest compounds, specifically its hydrides. ed.ac.uknih.gov
The predicted stability of this compound hydrides indicates that NH₄F can indeed act as a host for small guest species. ed.ac.uknih.gov This capability is similar to the formation of gas hydrates by water. aip.org However, the formation of these host-guest compounds occurs within a topologically severely constrained configuration space. ed.ac.uknih.gov These topological constraints, arising from the ionic nature of NH₄F, are a key factor driving the phase diagrams of these compounds. aip.org The research investigates how NH₄F loses its molecular character under compression and whether NH₄F-rich solutions can form host-guest structures similar to gas hydrates. aip.org Above 80 GPa, pure NH₄F departs from ice-like behavior, transitioning to close-packed ionic structures. ed.ac.uknih.gov
Ammonium Polyfluorides and Binary NH₃-HF Systems
The binary system of ammonia (B1221849) (NH₃) and hydrogen fluoride (HF) gives rise to a range of ammonium polyfluorides. ed.ac.ukresearchgate.net Computational exploration of this binary chemical space has been conducted to identify stable structures and understand their phase diagrams. ed.ac.ukaip.org This research is analogous to surveying the H₂O–H₂O₂ phase diagram in the context of ice-related chemical spaces. aip.org
Using crystal structure prediction methods, researchers have identified candidate structures for several previously unsolved polyfluoride phases. ed.ac.ukresearchgate.net The stable compounds are determined by comparing their enthalpy values against decomposition into the pure molecular phases of NH₃ and HF. aip.org The resulting structures are of the form (NH₄)⁺(HₙFₙ₊₁)⁻. researchgate.net Experimental studies have identified solid compositions of NH₄F(HF)ₙ where n can be 1, 2, 3, 4, 5, and 7. researchgate.net The calculated phase diagrams show a rich variety of stable and metastable phases as a function of pressure, highlighting the complexity and potential of this binary system. researchgate.net Among the notable discoveries is a candidate structure for the chemical analogue to hydrogen peroxide dihydrate (H₂O₂·2H₂O). ed.ac.uknih.gov
Metal Fluoride-Mesoporous Carbon Nanocomposites via NH₄F Mediation
A novel bottom-up synthetic method utilizing this compound (NH₄F) has been developed for the preparation of anhydrous metal fluoride/mesoporous carbon (MFₓ/MSU-F-C) nanocomposites. yklab.kracs.org This method provides a versatile, efficient, and less toxic route to produce materials that are attractive as high-capacity cathode candidates for lithium-ion batteries (LIBs). yklab.krnih.gov The synthesis involves the simple heat treatment of metal precursor nanoparticles, which are pre-confined within the mesoporous carbon, with NH₄F under solventless conditions. acs.orgnih.gov
This facile method has been successfully used to synthesize various nanocomposites, including those with copper fluoride (CuF₂), iron(III) fluoride (FeF₃), and cobalt(II) fluoride (CoF₂). acs.org XRD analysis has been used to propose a reaction mechanism for the conversion of the metal precursors to anhydrous metal fluorides. yklab.kr The resulting MFₓ/MSU-F-C nanocomposites exhibit superior electrochemical performance as cathodes for LIBs. yklab.kr For example, the FeF₃/MSU-F-C nanocomposite demonstrated a capacity of 650 mAh g⁻¹ over 50 cycles, which is approximately 90% of its initial capacity. yklab.krnih.gov This synthetic approach is expected to facilitate further research into various nanostructured metal fluorides for energy storage and other applications. yklab.kr
Ammonium Scandium Fluoride Salt Crystallization
The recovery of scandium, a valuable element, from various industrial process streams can be achieved through crystallization of ammonium scandium fluoride salts. d-nb.info An enriched scandium solution, often obtained from leaching and solvent extraction processes using an this compound solution, serves as the starting point. d-nb.infomdpi.com The scandium is then recovered as an ammonium scandium fluoride phase, primarily ammonium scandium hexafluoride ((NH₄)₃ScF₆), through crystallization techniques. d-nb.infomdpi.com
Two primary methods have been investigated: cooling crystallization and antisolvent crystallization. d-nb.info Cooling crystallization of the strip liquor results in a relatively low yield of (NH₄)₃ScF₆, below 50% even at 1 °C. d-nb.info In contrast, antisolvent crystallization, using ethanol (B145695), demonstrates almost complete recovery, with precipitation efficiency exceeding 98% at an ethanol-to-strip liquor volumetric ratio of 0.8. d-nb.info Other antisolvents like acetone (B3395972), methanol, and isopropanol (B130326) have also been shown to be effective. mdpi.com The stable phase obtained under these conditions is typically the monoclinic structure of (NH₄)₃ScF₆. d-nb.info The choice of crystallization method impacts the crystal size, with antisolvent crystallization producing very fine crystals (< 2 µm) due to high supersaturation, while larger crystals are more easily obtained via cooling. d-nb.info The specific ammonium scandium fluoride phase that forms, such as NH₄ScF₄ or (NH₄)₃ScF₆, can depend on the initial NH₄F concentration and temperature. mdpi.commdpi.com
Purification Strategies for High-Purity this compound
The production of high-purity this compound, essential for industries like electronics and pharmaceuticals, involves several key purification stages, from treating the initial raw materials to final crystallization. taoyuanchemical.com
Raw Material Purification Techniques
The purity of the final this compound product is heavily dependent on the quality of its initial reactants, primarily hydrogen fluoride (HF) and ammonia (NH₃). taoyuanchemical.com
A method for purifying industrial-grade hydrogen fluoride involves passing the gas through a sulfuric acid washing solution that contains potassium permanganate (B83412) (KMnO₄) and potassium fluoride (KF). taoyuanchemical.com This step effectively removes impurities such as sulfur dioxide (SO₂), various metal ions, and fluosilicate ions. taoyuanchemical.com
Similarly, industrial-grade ammonia can be purified before the reaction. taoyuanchemical.com This is achieved by bubbling the ammonia gas through a pure water washing bottle containing potassium permanganate (KMnO₄) and ethylenediaminetetraacetic acid (EDTA). taoyuanchemical.com This process helps to eliminate reducing impurities and metal ions. taoyuanchemical.com
Another significant source for this compound production is the impure silicon tetrafluoride (SiF₄) gas generated as a byproduct in the phosphate (B84403) fertilizer industry. googleapis.comgoogle.com A critical purification step for this raw material involves the separation of liquid entrainment from the gas stream. google.comgoogle.com A surprising amount of impurities, including multivalent cations, sulfate (B86663), and phosphate anions, are present in entrained liquid droplets. google.com By filtering these droplets from the gas before it is absorbed into an aqueous this compound solution, a substantial portion of the contaminants is removed at the source. google.comgoogle.com
De-Silicon Processes and Impurity Removal
Silicon is a common and critical impurity that must be removed to achieve high-purity this compound. One effective de-silicon strategy involves adjusting the pH of the crude this compound solution. taoyuanchemical.com Research has identified an optimal pH range of 8.5 to 9.5 for silicon removal. taoyuanchemical.com In this process, ammonia or liquid ammonia is added to the solution, causing unreacted ammonium hexafluorosilicate ((NH₄)₂SiF₆) to precipitate. taoyuanchemical.com
Further impurity removal can be achieved by adding barium hydroxide (B78521) (Ba(OH)₂). taoyuanchemical.com This step precipitates sulfate ions and any remaining fluosilicate ions as barium sulfate and barium hexafluorosilicate, respectively. taoyuanchemical.com
The "fluoroammonium cycle" is another advanced technique for silicon removal. researchgate.net This process utilizes ammonium bifluoride (NH₄HF₂) which reacts with silicon dioxide (SiO₂) impurities in raw materials like quartz sand to form gaseous ammonium hexafluorosilicate ((NH₄)₂SiF₆). researchgate.net This gaseous compound is then separated, condensed, and treated with ammonia water to regenerate this compound and precipitate high-purity hydrated silicon oxide. researchgate.net A similar principle is applied in this compound roasting, where the process converts amorphous silica into water-soluble (NH₄)₂SiF₆, which can then be leached out with water. mdpi.com
The underlying chemistry involves the fluorination of silicon oxide by HF or NH₄F to form (NH₄)₂SiF₆, which can be sublimated and separated. researchgate.netaip.org The sublimation of (NH₄)₂SiF₆ at temperatures between 320-350°C effectively separates it from non-volatile impurities. 911metallurgist.com
| Method | Key Reagent(s) | Parameter | Optimal Value/Range | Source |
|---|---|---|---|---|
| pH Adjustment | Ammonia/Liquid Ammonia | pH | 8.5 - 9.5 | taoyuanchemical.com |
| pH Adjustment | Ammonia/Liquid Ammonia | Fluoride Concentration | ~200 g/L | taoyuanchemical.com |
| Sulfate Removal | Barium Hydroxide | - | - | taoyuanchemical.com |
| Fluoroammonium Cycle | Ammonium Bifluoride | Sublimation Temperature | 320 - 350 °C | 911metallurgist.com |
Vacuum Concentration and Crystallization Methods
Following filtration to remove precipitated impurities, the purified this compound filtrate undergoes concentration and crystallization to yield the final solid product. taoyuanchemical.com This is typically performed under vacuum to allow for evaporation at lower temperatures, preventing the thermal decomposition of this compound. taoyuanchemical.com
A patented method specifies heating the filtrate under a vacuum of -0.092 to -0.030 MPa at temperatures below 106°C. google.com Heating is stopped once the solution begins to crystallize suddenly. google.com The slurry is then transferred to a crystallizer where the temperature is controlled between -10°C and 25°C to complete the crystallization process. google.com
Another described method involves cooling a 25% ammonium fluosilicate solution to 10°C to crystallize the salt as a preliminary purification step. google.com For the final this compound product, cooling crystallization is often performed at temperatures between 10°C and 30°C for an extended period, such as 24 hours. google.com After crystallization, the solid product is separated from the mother liquor via centrifugation or filtration. google.com The final step is drying the crystals, typically at a temperature between 60°C and 95°C, to obtain the high-purity this compound product. google.com The equipment used for concentration and crystallization, such as reboilers and condensers, is often made of or lined with graphite to prevent metallic contamination. echemi.com
| Step | Parameter | Value/Range | Source |
|---|---|---|---|
| Vacuum Concentration | Vacuum Degree | -0.092 to -0.030 MPa | google.com |
| Vacuum Concentration | Temperature | < 106 °C | google.com |
| Crystallization | Temperature | -10 to 25 °C | google.com |
| Crystallization | Temperature | 10 to 30 °C | google.com |
| Drying | Temperature | 60 to 95 °C | google.com |
| Drying | Temperature | 50 to 70 °C | google.com |
Advanced Etching and Surface Modification Research
Mechanistic Investigations of Ammonium (B1175870) Fluoride (B91410) Etching
Recent research has focused on understanding the fundamental mechanisms through which ammonium fluoride (NH₄F) interacts with and modifies material surfaces, particularly in the context of semiconductor fabrication. These investigations are crucial for developing more precise and controlled etching processes at the nanoscale.
The gas-phase etching of silicon oxide (SiO₂) using this compound, often in conjunction with hydrogen fluoride (HF), is a key process in semiconductor manufacturing for the damage-free and selective removal of native oxide layers. researchgate.netaip.org This process is typically part of a two-step cycle involving the formation of a salt layer and its subsequent removal by thermal annealing. aip.org The mechanism is understood to be diffusion-limited, which allows for a high degree of control over the etching process. google.com
A critical step in the gas-phase etching of silicon oxide involves the chemical conversion of the SiO₂ surface into a solid reaction product, specifically ammonium fluorosilicate ((NH₄)₂SiF₆). aip.orggoogle.com This salt layer is formed when etchant gases, such as a mixture of ammonia (B1221849) (NH₃) and HF or from a downstream plasma of NF₃/NH₃, react with the silicon oxide surface. researchgate.netaip.orggoogle.com The reaction is self-limiting; once the salt layer forms, it can protect the underlying material from further exposure to reactive radicals. google.comresearchgate.net This (NH₄)₂SiF₆ layer is stable at near-room temperatures but can be volatilized and removed by thermal annealing at temperatures of 100°C or higher, leaving a clean silicon surface. aip.orgresearchgate.net Analysis has confirmed that the composition of this deposited layer is indeed ammonium hexafluorosilicate (B96646). aip.org
In the gas phase, unlike HF alone, NH₄F reacts with the SiO₂ surface to produce surface salt species composed of a surface anion and an ammonium cation. researchgate.netaip.org While HF etching of SiO₂ is energetically favorable and can proceed continuously even at near-room temperatures, the reaction with NH₄F leads to the formation of the passivating (NH₄)₂SiF₆ layer. researchgate.netaip.orgresearchgate.net DFT studies show that the activation energies for the fluorination of SiO₂ by HF are relatively low (0.72–0.79 eV). researchgate.netresearchgate.net In contrast, the fluorination of silicon by HF and particularly by NH₄F has significantly higher activation energies, which is the basis for the selective etching of SiO₂ over silicon. researchgate.netaip.org
Density Functional Theory (DFT) has been instrumental in elucidating the reaction pathways at an atomic level. researchgate.netaip.orgresearchgate.net DFT calculations have modeled the fluorination of silicon oxide surfaces and the subsequent formation of the (NH₄)₂SiF₆ salt. researchgate.netaip.org
These studies show that the fluorination of the SiO₂ surface by a mixture of HF and NH₄F proceeds with low activation energies, producing either volatile silicon tetrafluoride (SiF₄) or a surface anion (-OSiF₄⁻) paired with an ammonium cation (NH₄⁺). researchgate.netaip.org The subsequent formation of (NH₄)₂SiF₆ from these reaction products on the fluorinated surface is an exothermic process with low activation energies of approximately 0.27 to 0.30 eV. researchgate.netresearchgate.net
Conversely, DFT calculations for the fluorination of a pure silicon surface reveal much higher activation energies: 1.22–1.56 eV by HF and 1.94–2.46 eV by NH₄F. researchgate.netaip.org The less stable transition state geometries in the case of silicon explain these higher energy barriers. researchgate.net This significant difference in activation energies is the fundamental reason for the high selectivity of the process, allowing for the removal of silicon oxide without etching the underlying silicon substrate at near-room temperatures. researchgate.netaip.org
Table 1: Activation Energies for Fluorination Reactions from DFT Studies
| Reactant | Surface | Activation Energy (eV) | Reference |
| HF | Silicon Oxide (SiO₂) | 0.72 - 0.79 | researchgate.netresearchgate.net |
| HF | Silicon (Si) | 1.22 - 1.56 | researchgate.netaip.org |
| NH₄F | Silicon (Si) | 1.94 - 2.46 | researchgate.netaip.org |
| - | (NH₄)₂SiF₆ Formation on SiO₂ | 0.27 - 0.30 | researchgate.netresearchgate.net |
This compound has emerged as a viable, more environmentally friendly alternative to the highly toxic hydrofluoric acid in the metal-assisted chemical etching (MaCE) of silicon to produce silicon nanowires (SiNWs). tib.eufrontiersin.org The MaCE process typically involves a noble metal catalyst, such as silver (Ag), and an etching solution containing an oxidant like hydrogen peroxide (H₂O₂) and a fluoride source. frontiersin.orgnih.gov Studies have successfully replaced HF with NH₄F in this process, yielding SiNWs with optical and structural properties comparable to those produced with traditional methods. tib.eufrontiersin.org
The pH of the this compound-based etching solution plays a critical role in controlling the morphology and properties of the resulting silicon nanowires. frontiersin.orgnih.gov Research has shown that the structural characteristics of the porous silicon and the shape of the nanowires are strongly dependent on the pH of the NH₄F solution. frontiersin.orgnih.gov
Detailed studies investigating the effect of pH in H₂O₂:NH₄F solutions have revealed that the shape of the nanowires can be tuned from vertical cylinders to more pyramidal structures by increasing the pH. frontiersin.orgfrontiersin.org The length of the SiNWs also exhibits a non-linear dependence on the pH of the etching solution. nih.govfrontiersin.orgnih.gov For instance, in one study, the maximum nanowire length was achieved at a pH of 2, with the length decreasing as the pH increased further. frontiersin.org At very low pH values, nanoporous silicon layers are formed, while a pebble-like surface structure can be observed at a pH of 4.5. frontiersin.orgnih.gov This tunability allows for the controlled fabrication of SiNWs with desired characteristics for applications in photonics, photovoltaics, and sensors. frontiersin.orgnih.gov
Table 2: Effect of pH on Silicon Nanowire (SiNW) Properties in MaCE
| pH of Etching Solution | Resulting Nanowire/Surface Morphology | Reference |
| Low pH (e.g., < 2) | Nanoporous silicon layers, Vertical nanowires | frontiersin.orgnih.govfrontiersin.org |
| pH = 2 | Maximum nanowire length | frontiersin.org |
| Increasing pH | Change from vertical to pyramidal shape | frontiersin.orgfrontiersin.org |
| pH = 4.5 | Pebble-like surface structure | frontiersin.orgnih.gov |
| pH = 6 or 7 | Very slow etching rate | frontiersin.org |
Metal Assisted Chemical Etching of Silicon Nanowires
Applications in Advanced Material Fabrication
This compound's precise etching capabilities have made it an important tool in the fabrication of various advanced materials, from microelectronics to specialized catalytic structures.
Semiconductor Manufacturing and Damage-Free Oxide Removal
In semiconductor manufacturing, the complete and selective removal of the native silicon oxide (SiO₂) layer from silicon surfaces is a critical step for processes like obtaining low contact resistance. aip.org this compound is central to a damage-free, selective oxide removal technique often called the SiConi™ process or chemical dry etching. aip.orgaip.orgresearchgate.net
This process typically involves two main steps:
Salt Formation : The silicon wafer is exposed to a gas-phase mixture of this compound and hydrogen fluoride, or a downstream plasma of gases like NF₃ and NH₃. aip.orgaip.orgresearchgate.net These reactive gases interact with the silicon oxide surface to form a solid salt layer, identified as ammonium fluorosilicate [(NH₄)₂SiF₆]. aip.orgaip.orgresearchgate.net This reaction is self-limiting and highly selective, occurring on the SiO₂ surface but not on the underlying silicon. aip.orgaip.orggoogle.com The higher activation energies required for the fluorination of a pure silicon surface prevent it from reacting under near-room temperature conditions. aip.orgresearchgate.net
Salt Sublimation : The newly formed (NH₄)₂SiF₆ salt layer is then removed by gentle heating or annealing, typically at temperatures around 100°C or higher. researchgate.netgoogle.com The salt sublimates into volatile species, leaving behind a clean, damage-free silicon surface. google.com
This method provides extremely high selectivity for etching SiO₂ relative to Si, making it a reliable and crucial technique for fabricating sophisticated semiconductor devices. researchgate.net
Bonding Pretreatment of Dental CAD-CAM Materials
As an extension of its etching capabilities on glass-ceramics, this compound serves as a vital pretreatment agent to enhance the adhesion of dental restorations. The goal of etching is to create a micro-retentive surface that allows for strong micromechanical interlocking with adhesive resin cements. nih.gov
Studies have demonstrated that treating silica-containing CAD-CAM materials with etchants based on ammonium hydrogen fluoride (AHF) or mixtures of this compound and ammonium hydrogen sulfate (B86663) significantly improves bond strength. jst.go.jpnih.govmdpi.com The roughened surface created by the etchant provides the necessary topography for the luting agent to penetrate and form a durable bond. jst.go.jpnih.gov The shear bond strength of materials treated with these experimental etchants has been shown to be comparable to that achieved with the more hazardous hydrofluoric acid (HF), positioning them as effective and safer alternatives for clinical use. mdpi.com This pretreatment is essential for the longevity of ceramic restorations like veneers, inlays, and crowns. mdpi.com
Tailoring Porous Silicon Structure via Etching
This compound is also used as an alternative to hydrofluoric acid for the fabrication of porous silicon (pSi). frontiersin.orgresearchgate.net Porous silicon, with its network of nanoscale pores, has applications in optoelectronics and biomedicine. researchgate.netmsu.edu It is typically formed through an electrochemical etching process where a silicon wafer is made the anode in an electrolytic cell. msu.edu
Using this compound solutions for this process allows for the creation of highly uniform and thin nanoporous silicon layers. frontiersin.orgresearchgate.net Research has shown that the structural properties of the resulting porous silicon can be tailored by controlling the pH of the NH₄F solution. frontiersin.org For example, a pebble-like surface may form at a pH of 4.5, while more nanoporous layers are created at lower pH values. frontiersin.org This method can produce reproducible porous layers with high porosity under low current densities and low fluoride ion concentrations, offering a less corrosive and toxic route for manufacturing porous silicon structures for applications such as anti-reflection coatings in solar cells. researchgate.net
Hierarchical Zeolite Formation through this compound Etching
Zeolites are microporous crystalline aluminosilicates widely used as catalysts and adsorbents. However, their small micropores can impose diffusion limitations. To overcome this, this compound is used in a post-synthesis treatment to create hierarchical zeolites, which contain a combination of micropores and larger mesopores or macropores. polyu.edu.hkacs.orgresearchgate.netrsc.org This secondary network of larger pores acts as a "highway," enhancing mass transport to the active sites within the zeolite structure without destroying the material's essential crystallinity and acidity. researchgate.netmdpi.com
The etching process with NH₄F can be finely controlled. For instance, using methanol (B129727) as a solvent instead of water allows for the efficient diffusion of NH₄F into the zeolite channels while suppressing its reactivity until it interacts with residual water molecules inside the pores. polyu.edu.hk This "Trojan Horse-like" strategy triggers an in-situ hydrolysis, releasing the active etching species uniformly throughout the crystal. polyu.edu.hk The etching often initiates at defect sites, such as framework-associated Al-OH and silanol (B1196071) groups, leading to the formation of well-distributed mesopores. polyu.edu.hkrsc.org This technique allows for the tailored engineering of pore structures in zeolites, holding significant potential for improving performance in catalysis, adsorption, and separation processes. polyu.edu.hk
Catalysis and Reaction Engineering Applications
Ammonium (B1175870) Fluoride (B91410) as a Catalyst or Modifier in Chemical Reactions
Ammonium fluoride plays a crucial role in modifying the acidic properties of catalysts, which in turn affects their activity and selectivity in various chemical reactions.
Silicalite-1, a silica-based zeolite with a MFI (Mobil Five) structure, is known for its lack of significant catalytically active acid sites. rsc.org However, treatment with this compound solutions can generate efficient and selective acid sites for reactions like the acetalization of glycerol (B35011) with acetone (B3395972) to produce solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). rsc.org This modification process involves the partial removal of external silanol (B1196071) groups and the creation of framework defects, which also leads to increased porosity. rsc.orgrsc.org
The concentration of the this compound solution used for modification has a direct impact on the catalytic performance. Studies have shown that increasing the concentration of the NH4F solution leads to a noticeable increase in glycerol conversion. rsc.org For instance, using NH4F solutions with concentrations varying from 0.5 to 3 M has been shown to be effective. rsc.org A 1-2 M concentration of this compound is considered optimal for creating catalytically active sites for this specific reaction. rsc.orguj.edu.pl The modified silicalite-1 has demonstrated high stability over time. sci-hub.se
The catalytic activity of silicalite-1 samples modified with different concentrations of this compound in the acetalization of glycerol with acetone is detailed below.
| Modifier Concentration | Glycerol Conversion (%) | Selectivity to Solketal (%) |
| Sil-1(0.5F) | ~55 | 94 |
| Sil-1(1F) | ~65 | >95 |
| Sil-1(2F) | ~70 | >97 |
| Sil-1(3F) | ~68 | 98 |
| Data sourced from studies on the acetalization reaction at 70°C after 1 hour, with a glycerol to acetone ratio of 1:1. rsc.orgrsc.orguj.edu.pl |
The modification of catalytic materials with this compound results in the generation of both Brønsted and Lewis acid sites. rsc.org The presence of these acid sites, particularly those with higher strength, is beneficial for processes like glycerol acetalization. rsc.org
In the case of silicalite-1 modification, the treatment with NH4F solutions creates new acidic sites of both Brønsted and Lewis nature that have significantly higher acidic strength and are more accessible to reactants compared to the original material. rsc.org The creation of these sites is a result of the partial elimination of external silanol groups and the generation of framework defects. rsc.orgrsc.org The number and strength of the resulting acid sites are dependent on the nature of the anion in the ammonium salt used for modification. sci-hub.seresearchgate.net
Studies have shown that as the concentration of the NH4F solution increases, the strength of the Brønsted sites is enhanced, while the strength of the Lewis sites decreases. uj.edu.pl The combination of both types of acid sites is considered in the proposed reaction mechanism for glycerol acetalization. rsc.org However, research indicates that Brønsted acid sites, especially the stronger ones, are the most advantageous for this process. rsc.org While effective, this compound is considered less effective in generating Brønsted acid sites on alumina (B75360) compared to other fluorine-containing compounds like ammonium fluoroborate (NH4BF4) and ammonium fluorosilicate ((NH4)2SiF6). core.ac.ukresearchgate.net
The table below summarizes the effect of NH4F concentration on the strength of acid sites in modified Silicalite-1.
| NH4F Concentration | Brønsted Acid Site Strength | Lewis Acid Site Strength |
| Increasing | Enhanced | Decreased |
| This trend is based on TPD-NH3 profile analysis. uj.edu.pl |
This compound is also utilized as a reagent in the synthesis of electrocatalysts, where it influences their structure and, consequently, their catalytic performance in reactions such as the oxygen evolution reaction (OER).
In the synthesis of NiFe-layered double hydroxides (NiFe-LDHs), this compound is introduced as a reagent to control the microstructure and cation distribution. rsc.orgrsc.org This is achieved through a one-step hydrothermal synthesis method where varying amounts of NH4F are used. rsc.orgrsc.org The addition of NH4F has been shown to mediate the construction of three-dimensional flower-like layered hollow microspheres of NiFe-LDH. rsc.org This hollow, porous structure facilitates effective ion transport. rsc.org
The modifications in the microstructure and electronic structure of NiFe-LDHs, brought about by the use of this compound, lead to enhanced kinetics for the oxygen evolution reaction (OER). rsc.orgrsc.org The synergistic effects between the Ni and Fe elements within the specific host layer structure optimize the adsorption energy between OER intermediates and active sites, resulting in notable OER catalytic activity. rsc.org
The hollow and porous structure created by the NH4F-mediated synthesis provides a larger number of exposed active sites and facilitates fast ion transport, which contributes to improved OER electrochemical kinetics. rsc.org The shift in the oxidation states of Ni and Fe, with a higher proportion of high-valent cations, is closely correlated with the enhanced OER performance. rsc.orgrsc.org For instance, a specific sample (NFL-7F) synthesized with an optimal amount of NH4F exhibited superior OER performance, including better stability and activity, with lower overpotentials compared to commercial RuO2 and other LDH-based electrocatalysts. rsc.org
The table below shows the OER performance of a NiFe-LDH sample synthesized with an optimized NH4F concentration.
| Catalyst | Current Density (mA cm⁻²) | Overpotential (mV) |
| NFL-7F | 50 | 270 |
| NFL-7F | 100 | 297 |
| Performance measured in an alkaline electrolyte. rsc.org |
Facilitating Anhydrous Metal Fluoride Synthesis
This compound has emerged as a key fluorinating agent in the synthesis of anhydrous metal fluorides, which are crucial materials in fields such as lithium-ion batteries. yklab.krnih.gov A notable application is a bottom-up synthetic method for preparing anhydrous metal fluoride (MFₓ, where M can be Cu, Fe, Co) and mesoporous carbon nanocomposites. yklab.krnih.gov This solventless approach involves the heat treatment of metal precursor nanoparticles, pre-confined within mesoporous carbon, with this compound. yklab.krnih.gov
The reaction mechanism proceeds through the decomposition of this compound at elevated temperatures (subliming at 100 °C) into ammonia (B1221849) (NH₃) and hydrogen fluoride (HF). acs.org These decomposition products then react with the metal precursors to form ammonium metal fluoride intermediates, such as (NH₄)ₓMFᵧ. acs.org Subsequent heat treatment leads to the decomposition of these intermediates into the desired anhydrous metal fluorides. acs.org This method is noted for its versatility and lower toxicity compared to traditional methods. nih.gov
A specific example is the synthesis of anhydrous zirconium tetrafluoride (ZrF₄) from plasma-dissociated zircon (ZrO₂·SiO₂). scielo.org.za In this process, ammonium acid fluoride (a derivative of this compound) reacts with the dissociated zircon to form intermediate compounds, (NH₄)₃ZrF₇ and (NH₄)₂SiF₆. scielo.org.za The silicon-containing intermediate can be removed at relatively low temperatures, allowing for the separation of the zirconium compound, which then decomposes to yield ZrF₄. scielo.org.za This process is also applicable for the synthesis of other metal fluorides, including those of hafnium, uranium, niobium, and tantalum. scielo.org.zafishersci.caeasychem.orgwikipedia.org
Impact of Hydrogen Bonding with Fluoride in Catalysis
The fluoride ion, a key component of this compound, plays a significant role in catalysis through its ability to form strong hydrogen bonds. Ammonium bifluoride (NH₄HF₂), which is formed by the reaction of this compound with excess hydrogen fluoride, possesses a strong hydrogen-bonded structure. wikipedia.orgatamankimya.com This characteristic is crucial in various applications, such as metal surface treatment and as a component in bright dip baths for non-ferrous metals, where it aids in the removal of oxide layers. atamankimya.com The fluoride ion can act as a complexing agent, for instance with tin in plating processes, which allows for better control over the final product. atamankimya.com
Mechanistic Studies in Catalytic Processes
Understanding the Activation Mechanism in Silica (B1680970) Hydration
This compound is known to be involved in the etching of glass and other silicates. wikipedia.org While detailed mechanistic studies on the activation mechanism in silica (silicon dioxide, SiO₂) hydration are complex, the fundamental process involves the reaction of fluoride ions with silica. The strong affinity of fluoride for silicon facilitates the breaking of the strong Si-O bonds in the silica network. This interaction leads to the formation of fluorosilicate species, such as (NH₄)₂SiF₆, which are more soluble and can be easily removed, effectively "hydrating" and dissolving the silica surface. scielo.org.za
Reaction Mechanisms in Glycerol Valorization
In the context of glycerol valorization, this compound can be used as a fluorine source for the synthesis of fluorinated organic compounds. For example, in the conversion of glycerol to valuable fluorinated propanols, such as 1,3-difluoro-2-propanol, the reaction mechanism involves the substitution of hydroxyl groups with fluoride ions. wikipedia.orgfishersci.ca The process typically requires a catalyst and specific reaction conditions to achieve regioselectivity. The reaction proceeds through the activation of the C-O bonds in the glycerol molecule, followed by nucleophilic attack by the fluoride ion derived from the this compound source. This leads to the formation of monofluorinated intermediates like 1-fluoro-2,3-propanediol and 2-fluoro-1,3-propanediol, which can then undergo further fluorination to yield difluorinated products.
Advanced Analytical Chemistry and Spectroscopic Studies
Spectroscopic and Structural Characterization Techniques
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a fundamental technique used to investigate the crystalline structure of materials, and it has been extensively applied in studies involving ammonium (B1175870) fluoride (B91410). XRD analysis of pure ammonium fluoride reveals its polycrystalline nature, with characteristic intense peaks observed at specific 2θ angles, such as 23.66°, 43.22°, and 62.06°. researchgate.net The technique is also crucial for studying the phase transitions of NH₄F under different conditions. For example, upon heating high-pressure phases of NH₄F (II and III) at ambient pressure, XRD patterns show transformations to new phases (NH₄F V, VI, and VII) at temperatures around 120 K and 200 K, before eventually converting to the stable hexagonal form (NH₄F Ih) at approximately 230 K. aip.org
In materials synthesis and modification, XRD is used to identify the products of reactions involving this compound. In the synthesis of hydrated silica (B1680970) from ferronickel (B1172207) slag-leaching residue, XRD analysis confirmed the conversion of amorphous silica into water-soluble crystalline ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆) after roasting with NH₄F. mdpi.com Similarly, in the hydrothermal synthesis of NiFe-layered double hydroxides (LDHs), XRD patterns showed that the addition of NH₄F influenced the crystallinity and crystal structure of the resulting catalysts. rsc.org The technique has also been used to confirm the phase purity of fluoride-substituted apatites prepared using this compound and to observe changes in lattice parameters, such as a significant difference in the a-axis dimension compared to pure hydroxyapatite (B223615). nih.gov Furthermore, XRD is employed to assess the structural integrity of materials like zeolites after being treated or etched with this compound solutions to create hierarchical pore structures. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within a material. In studies involving this compound, XPS has been instrumental in characterizing the surface chemistry of treated materials.
A key application has been the investigation of silicon surfaces treated with NH₄F solutions. aip.orgaip.org XPS analysis has shown that a final etch with this compound produces Si(100) surfaces with lower oxygen and carbon contamination levels compared to those treated with traditional HF or buffered HF solutions. aip.orgaip.org The high-quality fit of the Si 2p XPS spectrum for an NH₄F-etched surface indicates the absence of silanol (B1196071) and oxide species. aip.org These cleaner, hydrogen-terminated surfaces remain hydrophobic for weeks in air and show no signs of oxidation for several days, demonstrating enhanced chemical stability. aip.orgaip.org
XPS is also employed to analyze more complex materials synthesized in the presence of this compound. For instance, in the development of NiFe-layered double hydroxide (B78521) (LDH) electrocatalysts, XPS was used to examine the surface elemental composition and the oxidation states of the constituent metals. rsc.orgrsc.org The analysis revealed that the introduction of NH₄F during synthesis led to a shift in the oxidation states of nickel and iron, with an increased proportion of high-valent cations, which was correlated with enhanced catalytic performance for the oxygen evolution reaction. rsc.orgrsc.org
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and microstructure of materials at high magnification. In research involving this compound, SEM has been widely used to observe the effects of NH₄F treatment or its role in synthesis.
For example, in the synthesis of NiFe-layered double hydroxides (LDHs), SEM was used alongside other techniques to characterize the morphology of the catalysts prepared with varying amounts of this compound. rsc.orgrsc.org These detailed characterizations demonstrated that the addition of NH₄F plays a crucial role in optimizing the morphology of the NiFe-LDHs. rsc.orgrsc.org In another application, SEM was used to study the morphological effects of topical this compound applications on tooth enamel. karger.com The micrographs revealed the formation of protective coatings, such as calcium fluoride, on the enamel surface. karger.com
Furthermore, SEM has been used to characterize the structure of nanotubular titanium oxide coatings on Ti-6Al-4V ELI biomedical alloys, where this compound is a component of the anodization electrolyte. bas.bg SEM images unveiled the presence of well-defined titania nanotubes on the anodized surfaces. bas.bg The technique was also employed to study silicalite-1, a type of zeolite, modified with NH₄F solutions. rsc.org The characterization showed that the treatment led to changes in porosity. rsc.org In the synthesis of hydrated silica, SEM analysis supported findings that this compound activation during roasting effectively breaks down the Si-O bonds in amorphous silica. mdpi.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials, including crystallite morphology and lattice details. It has been an essential characterization technique in various studies involving this compound.
In the synthesis of luminescing (In,Ga)N nanoparticles, TEM was used to characterize the reaction products from an inorganic this compound precursor. psu.edu The images identified the presence of both cubic Ga-doped InN particles and hexagonal In₀.₈₆Ga₀.₁₄N particles. psu.edu Similarly, TEM was employed to examine the morphology and crystallinity of fluoride-substituted apatites prepared using NH₄F. nih.gov The micrographs showed that the crystallite shape was dependent on the precipitation temperature, transitioning from spheroidal at 3°C to increasingly acicular (needle-like) at higher temperatures. nih.gov
TEM has also been used to observe the detailed microstructure of catalysts and other modified materials. In the study of NiFe-layered double hydroxides (LDHs) prepared with NH₄F, TEM was part of a detailed characterization that linked the material's structure to its enhanced electrocatalytic performance. rsc.orgrsc.org When studying the effects of etching zeolites with this compound to create secondary porosity, TEM micrographs provided direct visual evidence of the structural changes within the zeolite crystals. researchgate.net In another study, TEM analysis of nickel deposits on silicon, formed in a solution containing NH₄F, revealed that the silicon oxide played a role as an intermediate phase during the deposition process. ntu.edu.sg
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the vibrational modes of molecules. In the context of this compound (NH₄F), FTIR spectra reveal characteristic absorption bands that correspond to the vibrations of its constituent ions, the ammonium cation (NH₄⁺) and the fluoride anion (F⁻).
Studies have identified several key vibrational bands for this compound and related compounds. For instance, in work involving the synthesis of ammonium silicon fluoride ((NH₄)₂SiF₆) layers, strong absorption bands were observed at 480 cm⁻¹, 725 cm⁻¹, 1433 cm⁻¹, and 3327 cm⁻¹. arxiv.org These were assigned to N-H and Si-F related vibrational modes. arxiv.org The band at 1433 cm⁻¹ is characteristic of the N-H bending vibration in the ammonium ion, while the broad, strong band at 3327 cm⁻¹ is attributed to N-H stretching vibrations. arxiv.org The band at 725 cm⁻¹ is associated with Si-F vibrations. arxiv.org
In research on solid biopolymer electrolytes composed of carboxymethyl cellulose (B213188) (CMC) doped with this compound, a peak in the 3028 cm⁻¹ region was associated with the N-H stretching of the amine group in the NH₄F structure. researchgate.net Another study on the modification of silica materials noted that an increase in the intensity of a band at 1630 cm⁻¹, assigned to water, suggested an increase in hydrophilic properties after treatment with NH₄F solution. uj.edu.pl The interaction between the proton (H⁺) from the this compound salt and the polar groups of the polymer matrix can cause shifts in peak positions and changes in intensity, indicating complex formation. researchgate.net
The following table summarizes the characteristic FTIR absorption bands observed for this compound and related species in various studies.
| **Frequency (cm⁻¹) ** | Vibrational Mode Assignment | Context/Material | Reference |
| 3327 | N-H stretching | Ammonium silicon fluoride ((NH₄)₂SiF₆) | arxiv.org |
| 3028 | N-H stretching | NH₄F in carboxymethyl cellulose | researchgate.net |
| 1433 | N-H bending | Ammonium silicon fluoride ((NH₄)₂SiF₆) | arxiv.org |
| 725 | Si-F vibration | Ammonium silicon fluoride ((NH₄)₂SiF₆) | arxiv.org |
| 480 | N-H or Si-F related | Ammonium silicon fluoride ((NH₄)₂SiF₆) | arxiv.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, both ¹⁹F and ¹H NMR are highly informative.
¹⁹F NMR Spectroscopy: This technique is particularly sensitive to the environment of the fluoride ion. In a study investigating internal standards for PFAS analysis, the ¹⁹F NMR peak for this compound was observed at -117.65 ppm. dtic.mil The choice of deuterated solvent can influence the spectrum, but NH₄F is noted for its good solubility in aqueous-based media, making it a suitable candidate for such experiments. dtic.mil Research on tetraethylammonium (B1195904) fluoride in glacial ethanoic acid identified the chemical shift for the F(MeCO₂H)ₓ⁻ species at -123 ppm, relative to CFCl₃. rsc.org The signal strength in ¹⁹F NMR is directly proportional to the number of equivalent fluorine atoms, making it a valuable tool for both identification and quantification. dtic.mil
Proton (¹H) and other Nuclei NMR: The rotational and translational motion of the ammonium (NH₄⁺) cations and fluoride (F⁻) anions in polymer electrolytes has been investigated using NMR techniques. mdpi.com In solid-state NMR studies of teeth treated with silver diammine fluoride, ¹⁹F and ³¹P magic angle spinning (MAS) NMR were used. nih.gov The results indicated that the fluoride ion from the treatment could replace the hydroxide ion in the hydroxyapatite lattice of the tooth structure, forming fluorhydroxyapatite. nih.gov This demonstrates NMR's utility in tracking the chemical transformations of fluoride-containing compounds in complex biological systems.
Temperature-Programmed Desorption of Ammonia (B1221849) (TPD-NH₃)
Temperature-Programmed Desorption of Ammonia (TPD-NH₃) is a technique used to characterize the acidity of solid materials. It measures the amount of ammonia desorbed from a sample as the temperature is increased, providing information about the number and strength of acid sites.
The modification of materials like silica and zeolites with this compound solutions has been shown to generate or alter their acidic properties. uj.edu.plmdpi.com In a study on Silicalite-1, a type of zeolite, treatment with NH₄F solutions led to the formation of additional acid sites. uj.edu.pl The TPD-NH₃ profiles showed that the strength of these newly generated sites was higher than in the original material, with the maximum ammonia desorption temperature increasing from 315 °C to 345 °C. uj.edu.pl
Similarly, when various silica materials were modified with an this compound solution, a significant increase in acidity was observed. mdpi.com The TPD-NH₃ profiles exhibited broad desorption peaks between 150 °C and 300 °C, indicating the presence of acid centers with a range of strengths. mdpi.com These can be categorized based on the desorption temperature:
Weak acid sites: NH₃ desorption below 215 °C
Medium acid sites: NH₃ desorption in the 215–230 °C range
Strong acid sites: NH₃ desorption above 230 °C mdpi.com
The general procedure for TPD-NH₃ involves activating the sample at a high temperature, saturating it with ammonia at a lower temperature, purging any physically adsorbed ammonia, and then heating the sample at a constant rate while monitoring the desorbed ammonia with a detector. mdpi.comrsc.org
Impedance Measurements and Mott-Schottky Analysis for Etching Processes
Electrochemical impedance spectroscopy (EIS) and Mott-Schottky analysis are powerful techniques used to investigate the electrical and semiconductor properties of interfaces, particularly during processes like the etching of silicon. This compound is often used as a less hazardous alternative to hydrofluoric acid in these etching solutions. frontiersin.orgnih.gov
In the context of metal-assisted chemical etching (MACE) of silicon to produce silicon nanowires (SiNWs), impedance and Mott-Schottky measurements have been employed to understand the etching mechanism. frontiersin.orgnih.govfrontiersin.org These studies have shown that the process can be described in terms of facilitated charge carrier transport through the Si/SiOx/Ag interface. frontiersin.orgnih.gov
Key findings from these analyses include:
The thickness of the silicon oxide (SiOx) layer and the electrolyte potential are strongly influenced by the pH of the this compound etching solution. frontiersin.org
As the pH of the electrolyte increases, the open-circuit potential (OCP) of the electrochemical cell decreases, which in turn reduces the rate of silicon oxidation. frontiersin.org
Mott-Schottky plots are used to determine important semiconductor parameters like the flat-band potential and the charge carrier concentration at the semiconductor/electrolyte interface. frontiersin.orgresearchgate.net These measurements, typically conducted at a fixed frequency like 1000 Hz, provide insight into how the pH of the NH₄F solution affects the electronic properties of the silicon surface during etching. frontiersin.orgnih.gov
These electrochemical techniques are essential for optimizing the fabrication of nanostructures, as the properties of the resulting materials are directly linked to the interfacial electrochemistry governed by the etching solution composition. frontiersin.orgmetrohm.com
Total Reflectance and Photoluminescence Measurements for Optical Properties
The treatment of semiconductor surfaces, such as silicon, with this compound solutions can significantly alter their optical properties. Total reflectance and photoluminescence (PL) spectroscopy are key methods used to characterize these changes.
In studies where silicon nanowire (SiNW) arrays were fabricated using an etching process involving this compound, the resulting structures exhibited a strong decrease in total reflectance compared to the original crystalline silicon (c-Si) substrate. frontiersin.orgnih.govresearchgate.nettib.eu Typically, the total reflectance was reduced to values between 5–15% in the visible and near-infrared spectral regions (<800-1000 nm), a substantial drop from the ~50% reflectance of polished c-Si. frontiersin.orgnih.govresearchgate.net This anti-reflective property is highly desirable for applications in photovoltaics and photonics. frontiersin.orgresearchgate.netnih.gov
Concurrently, the photoluminescence intensity from these NH₄F-treated SiNWs was found to be significantly enhanced compared to the bulk c-Si substrate. frontiersin.orgfrontiersin.orgresearchgate.net This enhancement is often attributed to a combination of factors, including strong light scattering and partial light localization within the nanostructured layer, which increases the efficiency of light absorption and subsequent emission. frontiersin.orgfrontiersin.orgnih.gov The PL spectra can also provide information about the size of the resulting nanostructures due to quantum confinement effects. researchgate.nettib.eu The shape and length of the nanowires, which are controlled by the etching conditions (like the pH of the NH₄F solution), also influence the PL and reflectance properties. frontiersin.orgfrontiersin.org
Computational and Theoretical Investigations
Phase Diagram and Structural Prediction Studies
Theoretical models and computational simulations have been instrumental in mapping out the phase behavior of ammonium (B1175870) fluoride (B91410) and predicting its crystal structures under various conditions.
High-Pressure Phase Diagram of NH₄F
The phase diagram of ammonium fluoride is complex, with several crystalline phases identified at different temperatures and pressures. researchgate.netcam.ac.uknih.govnist.gov At ambient conditions, NH₄F exists in a hexagonal wurtzite structure (Phase I), which is analogous to hexagonal ice (Ih). aip.orgwikipedia.org As pressure increases, it undergoes a series of phase transitions.
Experimental and theoretical studies have identified several high-pressure phases:
Phase II: A rhombohedral structure, analogous to ice IV, stable up to about 1 GPa. aip.orgdergipark.org.tr
Phase III: A cubic CsCl-like structure, analogous to ice VII, which appears at higher pressures. aip.orgaip.org A disorder-order transition has been detected in this phase above 10 GPa. aps.orgnih.gov
Phase IV: A plastic phase with a NaCl-like structure, stable at higher temperatures. aip.org
Phases V and VI: Observed at even higher pressures, around 15 GPa and 143 GPa, respectively. dergipark.org.tr
Phase VIII: A novel dense solid phase with a tetragonal P4/nmm structure, observed at pressures up to 140 GPa. researchgate.netcam.ac.uknih.gov
A significant finding is the transition from the cubic phase III to the tetragonal phase VIII, which occurs over a broad pressure range. researchgate.netnih.gov This transition is driven by a displacive shift of fluorine ions starting around 40 GPa, followed by a rotational shift of ammonium ions at about 115 GPa. researchgate.netcam.ac.uknih.gov
Table 1: Experimentally Observed and Theoretically Predicted High-Pressure Phases of NH₄F
| Phase | Crystal System | Space Group | Transition Pressure (approx.) | Analogous Ice Phase | Reference |
| I | Hexagonal | P6₃mc | Ambient | Ih | aip.orgwikipedia.org |
| II | Rhombohedral | - | 0.4 GPa | IV | aip.orgdergipark.org.tr |
| III | Cubic | P-43m | 1 GPa | VII | aip.orgaip.org |
| IIIt | Tetragonal | P-4m2 | 40 GPa | - | researchgate.net |
| IV | Cubic | - | High Temperature | - | aip.org |
| V | - | - | 15 GPa | - | dergipark.org.tr |
| VI | - | - | 143 GPa | - | dergipark.org.tr |
| VIII | Tetragonal | P4/nmm | 115 GPa | - | researchgate.netcam.ac.uknih.gov |
Crystal Structure Prediction Methods for NH₃-HF Binary Compounds
Computational crystal structure prediction (CSP) methods, often combined with density functional theory (DFT) calculations, have been crucial in exploring the NH₃-HF binary system. ed.ac.ukresearchgate.net These methods generate a multitude of potential crystal structures and determine their stability based on calculated enthalpies. ed.ac.uk
For pure NH₄F, unbiased crystal structure searches have successfully reproduced known phases and predicted new high-pressure structures. ed.ac.uk For instance, searches at 30 GPa confirmed NH₄F-III as the most stable structure, while searches at 100 and 300 GPa revealed two new high-pressure phases with I4₁/amd and P2₁/c space groups, with the former becoming stable above 80 GPa. ed.ac.uk
These computational techniques also allow for the exploration of the entire (NH₃)(HF)n phase diagram, which is analogous to the H₂O-H₂O₂ system. ed.ac.uk This has led to the identification of candidate structures for previously unsolved ammonium polyfluoride phases. aip.orged.ac.uk
Comparison with Water Ice Phase Diagram under Pressure
This compound is often considered an analogue to water ice due to similarities in their phase diagrams and crystal structures at lower pressures. aip.orged.ac.ukdntb.gov.uaresearchgate.netnih.govucl.ac.uk Both NH₄F and H₂O exhibit a local tetrahedral coordination and form fully hydrogen-bonded networks. aip.org The ambient pressure hexagonal structure of NH₄F (Phase I) is isostructural with hexagonal ice (Ih). aip.orgwikipedia.org Furthermore, several high-pressure phases of NH₄F have ice analogues, such as NH₄F-II (ice IV) and NH₄F-III (ice VII). aip.org
However, the analogy has its limits, particularly at very high pressures. ed.ac.uk While water's hydrogen bonds symmetrize at around 60 GPa, pressure in NH₄F distorts and weakens the hydrogen bonds instead of symmetrizing them. aip.orged.ac.uk Above 80 GPa, NH₄F departs significantly from ice-like behavior, adopting close-packed ionic structures that are not seen in the water phase diagram. ed.ac.ukresearchgate.net
Doping ice with small amounts of NH₄F has profound effects on its phase diagram. For instance, a 2.5 mol% concentration of NH₄F in ice completely inhibits the formation of the hydrogen-ordered ice II phase. ucl.ac.ukstfc.ac.uk This is attributed to the disruption of the hydrogen-bonding network by the NH₄⁺ and F⁻ ions. researchgate.netucl.ac.uk
Binding Energy and Interaction Analysis
The interactions within the this compound crystal, particularly the anion-cation binding and hydrogen bonding, are key to understanding its structure and properties.
Anion-Cation Binding Energy in Fluoride Salts
Theoretical calculations have been employed to estimate the binding energy between the anion and cation in various fluoride salts. rsc.org In a study of quaternary this compound salts, it was found that the binding energy is dependent on the size of the cation; smaller cations exhibit higher binding energies. rsc.org This is attributed to a stronger interaction between the ammonium cation and the fluoride anion. rsc.org While specific binding energy values for NH₄F were not the focus of these particular studies, the principles can be extended. The strong interaction between the fluoride anion and the ammonium cation significantly influences properties like conductivity and diffusivity. rsc.org The binding energy of fluoride to various Brønsted and Lewis acids has been measured in the gas phase, with the hydrogen bond energy between ethanol (B145695) and fluoride being substantial, indicating a strong interaction. frontiersin.org
Hydrogen Bonding Interactions
Hydrogen bonding is a defining feature of the this compound crystal structure. wikipedia.org In the ambient pressure wurtzite structure, there are N−H···F hydrogen bonds connecting the cations and anions. wikipedia.org Even in the predicted high-pressure phases, hydrogen bonding is retained, although the bond angles may deviate from the ideal linear arrangement to accommodate denser packing. aip.orged.ac.uk
Ab initio molecular orbital calculations have been used to study the hydrogen-bonded complexes between ammonium ions and hydrogen fluoride. cdnsciencepub.com These studies predict that complexes with a single, linear hydrogen bond are more stable than those with multiple, bent hydrogen bonds. cdnsciencepub.com Computational studies using Compton scattering have provided evidence for significant charge transfer within the ammonium ion, confirming the formation of hydrogen bonds in the NH₄F crystal. researchgate.net The weak acidity but strong hydrogen-bonding capability of HF contributes to the complex behavior observed in this compound clusters compared to other ammonium halides. acs.org
Reaction Mechanism Modeling
Density Functional Theory (DFT) has been instrumental in elucidating the reaction mechanisms of this compound in etching processes, particularly in the context of semiconductor manufacturing. researchgate.netaip.org Theoretical modeling has focused on the selective etching of silicon oxide (SiO₂) and silicon nitride (SiN) using gas mixtures containing this compound (NH₄F) and hydrogen fluoride (HF). researchgate.netdntb.gov.ua
A key application is the damage-free removal of native oxide layers, which proceeds through the formation and subsequent removal of an ammonium fluorosilicate [(NH₄)₂SiF₆] salt layer. researchgate.netaip.orgdntb.gov.ua DFT calculations have been employed to model the entire process, from the initial fluorination of the SiO₂ surface to the formation of the salt. researchgate.netaip.org
Studies simulating the successive fluorination of SiO₂ surfaces using slab models show that a mixture of HF and NH₄F can produce either volatile silicon tetrafluoride (SiF₄) or a surface anion, –OSiF₄⁻*, stabilized by an NH₄⁺ cation. researchgate.netaip.org These reactions are characterized by low activation energies. researchgate.netaip.org Unlike HF alone, NH₄F is crucial in producing surface salt species composed of a surface anion and an ammonium cation. researchgate.netdntb.gov.ua The subsequent formation of (NH₄)₂SiF₆ from these reaction products on the fluorinated SiO₂ surface is an exothermic process with low activation energies, calculated to be around 0.27 to 0.30 eV. researchgate.netdntb.gov.ua This aligns with experimental observations of self-limited etching at lower temperatures. researchgate.net
DFT calculations also explain the high selectivity of etching SiO₂ over silicon (Si). The activation energies for the fluorination of silicon surfaces by the HF/NH₄F mixture are significantly higher than for SiO₂. researchgate.netdntb.gov.ua This is attributed to less stable transition state geometries in the case of silicon. researchgate.netdntb.gov.ua This energy difference ensures that at near-room temperatures, the selective formation of the salt layer occurs on the oxide surface but not on the silicon surface, enabling precise, selective etching. researchgate.netdntb.gov.ua
The table below summarizes the calculated activation energies for the fluorination of SiO₂ and Si, highlighting the basis for etching selectivity.
Furthermore, DFT calculations have been used to investigate the role of water in the etching process. These studies confirm that the presence of H₂O can weaken the ammonium fluorosilicate (AFS) salt, reducing the bonding energy when NH₄F in the AFS structure is replaced by H₂O. dntb.gov.uaosti.gov
Thermodynamic analysis provides fundamental data on the feasibility and energy changes associated with chemical reactions involving this compound. Key thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (S) have been determined for several of its reactions.
One significant reaction is the thermal decomposition of solid this compound into gaseous ammonia (B1221849) (NH₃) and hydrogen fluoride (HF). you-iggy.com The thermodynamic parameters for this reaction under standard conditions are well-documented.
NH₄F(s) → NH₃(g) + HF(g)
Thermodynamic analysis has also been applied to industrial processes, such as the activation of amorphous silica (B1680970) in ferronickel (B1172207) slag-leaching residue. mdpi.com In this process, NH₄F reacts with amorphous silica (SiO₂) to form water-soluble ammonium fluorosilicate, (NH₄)₂SiF₆. mdpi.com Thermodynamic calculations show that the Gibbs free energy (ΔG) for the reaction between amorphous silica and this compound becomes negative at temperatures above 80.3 °C, indicating that the reaction is spontaneous under these conditions. mdpi.com This allows for a low-temperature roasting process to effectively break the Si–O bonds. mdpi.com
The standard thermodynamic properties of solid this compound have been established through calorimetric measurements. These values are crucial for any thermodynamic calculation involving the compound. chemister.ruacs.org
Additionally, studies on the NH₄F-H₂O system have determined the thermodynamic properties of this compound monohydrate (NH₄F·H₂O), including its heat capacity and enthalpy of peritectic reaction. acs.org
Theoretical Studies of Electronic Structures and Chemical Bonding
The electronic structure and chemical bonding in this compound have been a subject of significant theoretical investigation, largely because of its unique properties and its structural analogy to ice (H₂O). arxiv.orgaip.orged.ac.uk At ambient pressure, the heavy atom (N and F) lattice of NH₄F is isostructural with the oxygen lattice in hexagonal ice (ice Ih). aip.orged.ac.uk However, unlike ice, NH₄F is an ionic compound, consisting of NH₄⁺ and F⁻ ions. aip.org
Computational studies, combining methods like DFT and Compton scattering experiments, have provided deep insights into the nature of bonding in NH₄F. arxiv.orgresearchgate.net A central finding of these studies is the compelling evidence for significant hydrogen bonding between the ammonium cation (NH₄⁺) and the fluoride anion (F⁻). arxiv.orgresearchgate.net The N-H···F bonds are a defining feature of its crystal structure. cdnsciencepub.com Analysis of electron density maps and the Laplacian of the electron density at bond critical points distinguishes between the covalent N-H bonds and the closed-shell interaction of the H···F hydrogen bonds. cdnsciencepub.com
Compton scattering experiments, coupled with ab initio calculations, have demonstrated a significant charge transfer within the ammonium ion, a feature not easily observable with other methods. researchgate.net These studies compare theoretical Compton profiles of isolated NH₄⁺ and F⁻ ions with those of the interacting crystal, showing excellent agreement between experimental data and calculations for the full crystal, which confirms the nature of the bonding. arxiv.orgresearchgate.net
The analogy to ice has been explored extensively under pressure using crystal structure prediction and DFT calculations. aip.orged.ac.uk While NH₄F shares features with water ice at typical pressures, differences emerge as pressure increases. aip.org The ionic and hydrogen-ordered nature of NH₄F places topological constraints on the ice-like network structures it can form. aip.orged.ac.uk Above 80 GPa, pure NH₄F is predicted to depart from ice-like behavior, favoring the emergence of more densely packed ionic structures. aip.orged.ac.uk
Theoretical analysis of crystal orbital Hamilton populations (pCOHP) for high-pressure phases of NH₄F provides further detail on the bonding interactions, showing how N-H, H···F, and F-F interactions evolve under compression. aip.org These studies highlight how the enthalpy gain from denser packing of ions can outweigh the energetic cost of forming non-ideal hydrogen bonds at very high pressures. ed.ac.uk
Applications in Advanced Technologies and Emerging Fields
Energy Storage Systems
Ammonium (B1175870) fluoride (B91410) and its derivatives are being explored as key components in developing more efficient and stable energy storage solutions. wikipedia.orgwikipedia.org
Fluoride Ion Batteries (FIBs)
Fluoride-ion batteries (FIBs) are a promising alternative to lithium-ion technologies due to their high theoretical energy densities. wikipedia.orgfishersci.pt The development of effective electrolytes is a critical area of research for FIBs, with a focus on achieving high ionic conductivity and stability at room temperature. fishersci.ptfishersci.nowikipedia.org
A significant challenge in the development of liquid electrolytes for FIBs is achieving high solubility and stability. fishersci.ptfishersci.no Researchers have synthesized novel asymmetric anhydrous quaternary ammonium fluoride salts to address this issue. fishersci.ptfishersci.no These electrolytes, when used in a half-cell with bismuth trifluoride electrodes, have demonstrated the ability to achieve 80% of the theoretical capacity. fishersci.no The synthesis of these anhydrous salts, such as N,N-dimethyl-N,N-dineopentylthis compound (Np2F), can be achieved through methods like anion exchange, which avoids the use of more hazardous reagents. fishersci.se The extremely low water content in these electrolytes is crucial, as it leads to a wider electrochemical window, enhancing battery performance. wikipedia.orgquizgecko.com For instance, an anhydrous Np2F in a bis(2,2,2-trifluoroethyl) ether (BTFE) electrolyte has shown a wide electrochemical window of 3.5 V. wikipedia.orgquizgecko.com
Recent studies have focused on designing and synthesizing various asymmetric anhydrous quaternary this compound salts with different structural bulkiness. fishersci.ptfishersci.no This research aims to understand how structural variations impact properties like solubility, ionic conductivity, and stability. fishersci.ptfishersci.no For example, two salts, MeDMBF and NpDMBF, have shown high solubility and conductivity in the aprotic solvent BTFE, making them promising for room-temperature FIB electrolytes. fishersci.pt
The size of the cation in quaternary this compound electrolytes has a direct and significant impact on the battery's performance characteristics. fishersci.ptfishersci.no Research has shown a clear correlation between the size of the cation and the ionic conductivity of the electrolyte. fishersci.ptfishersci.no
Studies involving the synthesis of novel asymmetric anhydrous quaternary this compound salts have revealed that increasing the bulkiness of the cation leads to higher ionic conductivities. fishersci.ptfishersci.no This is because larger cations are believed to enhance the diffusivity of fluoride ions. fishersci.pt However, this increase in ionic conductivity comes with a trade-off. A corresponding decrease in the thermal stability of the salt is also observed with increasing cation size. fishersci.ptfishersci.no This relationship presents a critical optimization challenge for the future development of quaternary this compound-based electrolytes, where a balance between achieving high ionic conductivity for efficient battery operation and ensuring sufficient thermostability for safety and longevity must be found. fishersci.no
Table 1: Effect of Cation Size on Electrolyte Properties
| Cation | Solubility in BTFE | Ionic Conductivity in BTFE | Thermal Stability |
| MeDMBF | >1.7 M | >2 mS cm⁻¹ | Lower |
| NpDMBF | >1.7 M | >2 mS cm⁻¹ | Higher than MeDMBF |
This table is generated based on findings that larger cations lead to higher conductivity but lower thermostability. fishersci.ptfishersci.no
Lithium-Ion Batteries (LIBs)
In the field of lithium-ion batteries (LIBs), this compound is utilized in the synthesis of advanced cathode materials to overcome the limitations of conventional materials. nih.govfishersci.cafishersci.ca
Metal fluorides (MFx) are highly attractive as cathode materials for LIBs due to their high theoretical capacities and conversion potentials. nih.govfishersci.cafishersci.ca However, their practical application has been hindered by the lack of effective synthesis methods that can produce the required well-designed nanostructures. nih.govfishersci.cafishersci.ca
A novel, bottom-up synthesis approach using this compound (NH₄F) has been developed to create anhydrous metal fluoride/mesoporous carbon (MFx/MSU-F-C) nanocomposites. nih.govfishersci.cafishersci.ca This method involves a simple heat treatment of metal precursor nanoparticles, pre-confined within mesoporous carbon, with NH₄F under solventless conditions. nih.govfishersci.ca The process is versatile and can be used to produce various metal fluorides like CuF₂, FeF₃, and CoF₂. nih.gov The NH₄F sublimes and decomposes into ammonia (B1221849) and hydrogen fluoride, which then react with the metal precursors. nih.gov
This synthesis method offers several advantages, including being less toxic and more efficient than traditional methods. nih.govfishersci.ca The resulting nanocomposites, where metal fluoride nanoparticles are well-dispersed within the carbon matrix, exhibit superior electrochemical performance as LIB cathodes. nih.govfishersci.cafishersci.ca For instance, FeF₃/MSU-F-C has shown a capacity of 650 mAh g⁻¹ over 50 cycles, while CuF₂/MSU-F-C and CoF₂/MSU-F-C also demonstrated significantly improved cycle properties. nih.gov Similarly, NiF₂/porous carbon nanocomposites synthesized via this method have shown an outstanding initial reversible capacity. rmreagents.com
Table 2: Performance of MFx/MSU-F-C Cathodes Synthesized with this compound
| Cathode Material | Capacity | Cycle Life |
| FeF₃/MSU-F-C | 650 mAh g⁻¹ | Maintained across 50 cycles |
| CuF₂/MSU-F-C | 209 mAh g⁻¹ | Retained at the 20th cycle |
| CoF₂/MSU-F-C | 400 mAh g⁻¹ | Retained at the 30th cycle |
| NiF₂/NPC | 830 mAh g⁻¹ | Initial reversible capacity at 50 mA g⁻¹ |
This table is based on data from research on metal fluoride/mesoporous carbon nanocomposites. nih.govrmreagents.com
Zinc-Ion Batteries
Aqueous zinc-ion batteries are gaining attention for their safety and environmental benefits. americanelements.comsuchemindustries.in However, challenges such as zinc dendrite formation and side reactions at the anode hinder their widespread application. americanelements.comsuchemindustries.in this compound has been introduced as an effective electrolyte additive to address these issues. americanelements.comsuchemindustries.in
When added to a zinc sulfate (B86663) (ZnSO₄) aqueous electrolyte, this compound helps to stabilize the zinc anode. americanelements.comsuchemindustries.inereztech.com The ammonium cations (NH₄⁺) are preferentially adsorbed onto the zinc surface, creating an electrostatic shielding layer. americanelements.com This layer, along with a zinc fluoride (ZnF₂)-rich solid-state interphase layer formed by the fluoride anions (F⁻), works to suppress the growth of zinc dendrites and inhibit water-related side reactions. americanelements.comsuchemindustries.in
The use of this compound as an additive has led to significantly improved battery performance. americanelements.comsuchemindustries.in For example, a Zn||Cu cell with the additive demonstrated an average coulombic efficiency of 99.3% over 800 cycles. americanelements.com Symmetric Zn||Zn cells showed stable cycling for over 1450 hours, and a full Zn||MnO₂ cell exhibited enhanced cycling stability. americanelements.comsuchemindustries.in This approach offers a simple and cost-effective way to improve the reversibility and performance of aqueous zinc-ion batteries. americanelements.com
Mineral Processing and Resource Extraction
This compound and its derivative, ammonium hydrodifluoride (NH₄HF₂), are recognized as highly effective and technologically convenient fluorinating agents for the decomposition of the silicon component found in various ores. researchgate.netgoogle.com The presence of silica (B1680970) (silicon dioxide) and silicates in mineral raw materials often complicates processing due to their chemical stability. misis.ru The fluoroammonium method provides a significant advantage by selectively reacting with the silicon-containing compounds. researchgate.net
The process typically involves heating the ore with this compound, which leads to the formation of ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆), a compound that can be sublimated. researchgate.net This allows for the separation of silicon from the other valuable components of the ore. misis.ru A key benefit of this method is the potential for complete regeneration of the fluorinating agent, making it a more sustainable and cyclical process. researchgate.netgoogle.com This technique has been successfully applied to the processing of waste dust from electric smelting, where silica is a major component, enabling the extraction of amorphous silica. srce.hr Research has optimized conditions such as temperature and duration to achieve high degrees of silicon fluoride sublimation. srce.hr
The utility of this compound extends to the deep processing of a range of valuable minerals, including those of silicon, zirconium, titanium, and beryllium. researchgate.netgoogle.com Its effectiveness has been proven in various hydrometallurgical and pyrometallurgical processes. researchgate.netmisis.ru
Silicon Minerals: In the processing of quartz sand, this compound is used to remove silica impurities, leading to the production of finely dispersed, high-purity silicon dioxide. researchgate.net
Zirconium Minerals: this compound-based methods are considered for the processing of zircon, a primary source of zirconium. researchgate.netgoogle.com
Titanium Minerals: For titanium-containing raw materials like ilmenite (B1198559) and titanium slags, ammonium hydrodifluoride is used to decompose the ore. misis.ruresearchgate.net This fluoroammonium method involves the decomposition of the slag in an ammonium hydrodifluoride melt, followed by the sublimation of silicon admixtures. This process is an alternative to traditional chlorine and sulfuric acid methods and allows for the production of titanium dioxide. misis.ru
Beryllium Minerals: In the extraction of beryllium from minerals like beryl (B75158) and phenakite, this compound plays a key role. researchgate.netmatec-conferences.orgwikipedia.org The process can involve converting beryllium hydroxide (B78521) into ammonium tetrafluoroberyllate ((NH₄)₂BeF₄) using ammonium hydrogen fluoride. wikipedia.org This intermediate is then heated to produce beryllium fluoride (BeF₂), a precursor to beryllium metal. wikipedia.org The technology allows for the separation of beryllium from silicon macro-impurities present in the concentrates. matec-conferences.org
This compound is integral to hydrometallurgical techniques for recovering scandium, a critical raw material, from various industrial waste streams. rsc.orgmdpi.com These sources include residues from titanium dioxide production, bauxite (B576324) residue, and waste from uranium processing. mdpi.comacs.org
The recovery process often involves leaching and solvent extraction to concentrate the scandium, followed by stripping the scandium from the organic phase using an this compound solution. mdpi.comacs.org This causes scandium to precipitate from the solution as ammonium scandium hexafluoride ((NH₄)₃ScF₆). rsc.orgmdpi.comrsc.org This crystallization step is a key part of purifying the scandium. mdpi.com The efficiency of this recovery can be very high, with techniques like anti-solvent crystallization, using agents like ethanol (B145695), achieving recovery percentages of approximately 99%. rsc.org Research has focused on optimizing the conditions for this crystallization process to maximize the yield and purity of the recovered scandium product, while managing co-precipitation of impurities like iron, aluminum, and zirconium. rsc.org
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 25518 |
| Zinc sulfate | 24424 |
| Zinc fluoride | 10940 |
| Manganese dioxide | 14800 |
| Polyvinylidene fluoride | 7904 |
| Tin(II) fluoride | 24551 |
| Lithium fluoride | 5282242 |
| Lithium | 3028194 |
| Lanthanum | 62546 |
| Zirconium | 23937 |
| Silicon dioxide | 6649231 |
| Ammonium hydrodifluoride | 24538 |
| Ammonium hexafluorosilicate | 16211425 |
| Zircon | 13903423 |
| Ilmenite | 13903417 |
| Beryl | 13903418 |
| Phenakite | 13903420 |
| Ammonium tetrafluoroberyllate | 61571 |
| Beryllium fluoride | 13965 |
| Scandium | 23931 |
| Ammonium scandium hexafluoride | 16211422 |
| Ethanol | 702 |
| Iron | 23925 |
Optics and Photonics
This compound and its derivatives are significant in the fields of optics and photonics, contributing to the development of specialized coatings and crystalline structures for advanced applications.
This compound serves as a crucial precursor in the deposition of thin films with specific optical properties. chemazone.inamericanelements.com High-purity this compound is particularly valued as it enhances the optical quality of the resulting materials. chemazone.in It is a key component in the synthesis of Fluorine-doped Tin Oxide (FTO), a transparent conducting oxide used in various optoelectronic devices.
Several deposition techniques utilize this compound:
Spray Pyrolysis: In this method, a solution containing a tin precursor, such as stannous chloride (SnCl₂·2H₂O), and this compound as the dopant is sprayed onto a heated substrate. researchgate.net The deposition time and substrate temperature are critical parameters that influence the structural, morphological, and optical properties of the resulting FTO films. researchgate.net For instance, FTO thin films prepared with an 8% [F]/[Sn] ratio at a substrate temperature of 400°C showed that optical transmittance varies with deposition time, achieving a high of approximately 80% at 7 minutes. researchgate.net
Streaming Process for Electrodeless Electrochemical Deposition (SPEED): This technique uses a reagent solution of stannic chloride (SnCl₄) and this compound dissolved in a mixture of deionized water and organic solvents to grow high-quality SnO₂:F films. scispace.com This process can produce films with an average optical transmission of around 93%. scispace.com
The primary role of this compound in these processes is to serve as the fluorine source for doping, which is essential for achieving the desired transparency and conductivity of the films. scispace.comscilit.com
Ammonium silicon fluoride ((NH₄)₂SiF₆), also known as ammonium hexafluorosilicate, can be synthesized in the form of cryptocrystals—a state of matter where the crystal texture is so finely grained that distinct particles are not easily discerned. arxiv.org These cryptocrystalline layers have shown potential for significant applications in silicon-based photonics and optoelectronics. arxiv.orgresearchgate.net
Synthesis and Structure: Cryptocrystal layers of (NH₄)₂SiF₆ can be grown on silicon wafers through a dry etching method. arxiv.org This process involves exposing the silicon surface to the vapor of a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) at room temperature. arxiv.org This synthesis can produce crystalline layers up to 8 micrometers thick at a growth rate of about 1 micrometer per hour. arxiv.org X-ray diffraction analysis reveals that these crystals belong to an isometric hexoctahedral system, specifically the Fm3m space group of cryptohalite crystals. arxiv.org
Photonic Properties and Applications: The integration of these cryptocrystal layers into silicon technology is promising for several reasons:
Buffer Layers: (NH₄)₂SiF₆ layers can act as a buffer to bridge the significant lattice mismatch between silicon and other semiconductor materials, enabling the direct growth of advanced hetero-structures on silicon wafers. arxiv.org
Optical Notches: Vibrational spectra analysis using Fourier-transform infrared (FTIR) spectroscopy has identified several strong absorption bands. These "notches" are potentially useful for photonic applications. arxiv.org
| Wavenumber (cm⁻¹) (Vibrational Mode) | Wavelength (µm) | Assignment |
| 3327 | 3.0 | N-H related vibrational modes |
| 1433 | 7.0 | N-H related vibrational modes |
| 725 | 13.6 | Si-F related vibrational modes |
| 480 | 20.8 | Si-F related vibrational modes |
Table 1: Vibrational absorption bands of (NH₄)₂SiF₆ cryptocrystals and their potential application wavelengths in photonics. arxiv.org
The existence of these specific absorption notches suggests that ammonium silicon fluoride cryptocrystals could be used to fabricate photonic devices integrated into silicon circuits. arxiv.orgbelisa.org.by
Drug Design and Fluorocarbon Synthesis
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.netmdpi.com While this compound is not typically used as a direct fluorinating agent in complex organic synthesis due to the low nucleophilicity of the fluoride ion in protic solvents, it plays a foundational role as a precursor and a key component in broader fluorination chemistry. americanelements.comed.ac.uk
Polyfluorides, which can be formed in the NH₄F–HF binary system, are particularly relevant. ed.ac.ukaip.org These compounds are utilized in drug design and in the synthesis of fluorocarbons, such as Polytetrafluoroethylene (PTFE). ed.ac.ukaip.org The this compound system provides access to reactive fluoride species like the bifluoride ion ([HF₂]⁻), which are more effective in certain synthetic applications. ed.ac.uk
Furthermore, this compound is a starting material for producing other fluorinating reagents that are more soluble in organic solvents and thus more suitable for drug synthesis. mdpi.com For example, tetra-alkyl ammonium fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF), are often employed as nucleophilic fluoride sources with improved solubility in organic media. mdpi.com The fundamental chemistry involving this compound is essential for creating the advanced reagents needed to incorporate fluorine into pharmaceuticals, thereby improving properties like metabolic stability, lipophilicity, and binding affinity. researchgate.netmdpi.com
Environmental Fate, Toxicity, and Safety Considerations in Research Contexts
Environmental Behavior and Decomposition Pathways
Ammonium (B1175870) fluoride (B91410) (NH₄F) is a compound that undergoes specific decomposition pathways in the environment, largely influenced by the presence of moisture and the characteristics of the surrounding medium, such as soil. Its environmental fate is of concern due to the potential formation of hazardous substances.
In the presence of moisture, ammonium fluoride readily decomposes, liberating ammonia (B1221849) (NH₃) and hydrofluoric acid (HF). solvay.com This hydrolysis reaction is a key aspect of its environmental behavior. The reaction with water, including perspiration, can lead to the formation of hydrofluoric acid, a highly corrosive and dangerous substance. solvay.com The decomposition of this compound results in the release of hydrogen fluoride, ammonia, and nitrogen oxide gases. solvay.com
The reaction can be represented as: NH₄F(s) + H₂O(l) ⇌ NH₄OH(aq) + HF(aq)
Further dissociation in an aqueous environment yields ammonium (NH₄⁺) and fluoride (F⁻) ions. enfo.hu The resulting ammonia can be mineralized by bacteria into nitrite ions (NO₂⁻). enfo.hu
This compound can react with an excess of hydrogen fluoride gas to form ammonium bifluoride (NH₄HF₂), an addition compound. wikipedia.org
The reaction is as follows: NH₄F + HF → NH₄HF₂ wikipedia.org
In industrial processes, this compound solutions can be used to produce other fluorine-containing compounds. For instance, it can react with potassium fluoride to yield potassium hydrofluoride (KHF₂). nih.govgoogle.com This is part of a broader application where this compound acts as an intermediate in the production of various fluoride salts and acids.
The mobility of fluoride, the key component of this compound in an environmental context, is generally low in soil. enfo.hu This is because fluoride tends to form insoluble complexes, making it essentially immobile. enfo.hu The adsorption of fluoride to the solid phase of soil is a critical process influencing its environmental distribution and is stronger under slightly acidic conditions, typically at a pH between 5.5 and 6.5. enfo.hu
Because fluoride does not readily leach from soils, it can lead to the exposure of soil organisms, particularly when acidic conditions change. enfo.hu The adsorption capacity of fluoride varies depending on the soil type, with factors like soil organic matter and pH playing a significant role. nih.gov For example, soils with higher organic matter content tend to have a higher adsorption capacity for fluoride. nih.gov The process of fluoride adsorption in soil can involve electrostatic adsorption, complexation, and precipitation. nih.gov
Factors Influencing Fluoride Adsorption in Soil
| Factor | Influence on Adsorption |
|---|---|
| Soil pH | Adsorption is stronger in slightly acidic conditions (pH 5.5 - 6.5). enfo.hu |
| Soil Organic Matter (SOM) | Higher SOM content generally leads to higher adsorption capacity. nih.gov |
| Soil Type | Different soil types exhibit varying adsorption capacities due to their unique properties. nih.gov |
Safety Protocols and Risk Mitigation in Laboratory Research
The handling of this compound in a laboratory setting necessitates strict safety protocols due to its corrosive nature and the hazardous substances it can produce upon decomposition.
Heating this compound can cause it to sublime, a process where the solid turns directly into a gas. wikipedia.org This sublimation involves the decomposition of the salt into ammonia and hydrogen fluoride gases. wikipedia.org This reaction is reversible, meaning the gases can recombine to form this compound. wikipedia.org Exposure to high temperatures can accelerate this decomposition, leading to the liberation of hazardous hydrogen fluoride gas, in addition to ammonia and nitrogen oxide gases. solvay.comsolvay.com
Fires involving this compound will generate hazardous decomposition products, including hydrogen fluoride. solvay.com Therefore, heating of this compound should be avoided in laboratory settings unless under controlled conditions with appropriate ventilation. umich.edu
This compound is a corrosive solid that requires careful handling to prevent contact with skin, eyes, and the respiratory tract. solvay.comumich.edu It can cause severe irritation and burns. solvay.com
Personal Protective Equipment (PPE):
Gloves: Chemical-resistant gloves are essential. allanchem.comnj.gov
Eye Protection: Safety goggles with side shields or a face shield should be worn. allanchem.comnj.gov
Protective Clothing: Chemical-resistant clothing or an apron is necessary to protect the skin. allanchem.com
Respiratory Protection: In cases of inadequate ventilation or the potential for dust or vapor generation, a respirator should be used. lobachemie.com
Handling and Storage Procedures:
Work should be conducted in a well-ventilated area, preferably within a fume hood. umich.eduallanchem.com
this compound should be stored in tightly sealed, compatible containers, such as polyethylene, to prevent reactions with materials like glass and metal. umich.eduallanchem.com
Storage areas should be cool, dry, and well-ventilated, away from heat and incompatible substances like strong acids and bases. umich.eduallanchem.com
To avoid violent reactions, never add water to acids or bases; instead, always add the acid or base to water. princeton.edu When mixing corrosive solids like this compound with water, add the solid slowly to the water while stirring continuously. princeton.edu
Emergency equipment, including an eye wash station and a safety shower, should be readily accessible. nj.govactenviro.com Calcium gluconate gel should be available as a first aid measure for skin exposure, though immediate medical attention is still required. umich.edu
Spill Management:
In the event of a spill, the area should be evacuated. nj.gov
For solid spills, the material should be carefully swept or shoveled up and placed in a suitable container for disposal. solvay.com
The contaminated area should then be washed with plenty of water. solvay.com
For liquid spills, dilution with large amounts of water is recommended, followed by neutralization with lime or calcium hydroxide (B78521) to immobilize the fluoride ions as calcium fluoride. solvay.comsolvay.com
Proper Disposal Techniques for Chemical Waste
The disposal of this compound and waste generated from its use in research contexts is subject to stringent regulations due to its toxicity. lobachemie.comlouisville.edu All disposal methods must comply with applicable local, state, and federal environmental regulations. louisville.edusolvay.comscbt.com It is imperative that this compound waste is not released into waterways, sewers, or drains. solvay.com
In a laboratory setting, chemical wastes, including spent, unused, and expired materials, are generally considered hazardous and require proper disposal. umich.edu Dumping such wastes down a sink or discarding them in regular trash containers is prohibited unless specifically authorized by environmental health and safety (EHS) guidelines. umich.edu Waste this compound should be accumulated in designated, compatible, and properly labeled containers while awaiting collection by a licensed hazardous-waste contractor. lobachemie.comumich.edunj.gov
Spill Management
Proper management of spills is the first step in the disposal process. The approach varies depending on the physical state of the spilled material.
Solid Spills: Small spills of solid this compound should be carefully swept or shoveled into a suitable, sealed container for disposal. solvay.comnj.gov Following the removal of the solid material, the contaminated area should be thoroughly washed with a large amount of water. solvay.com
Liquid Spills: Spills of this compound solutions should be diluted with large quantities of water. solvay.com The resulting solution can then be treated to immobilize the fluoride ions. solvay.com For any large spill, the immediate area should be evacuated, and assistance from an incident response team should be sought. umich.edu
Treatment and Disposal of Aqueous Waste
The primary method for treating aqueous waste containing fluoride ions is chemical precipitation. This technique converts the soluble fluoride into an insoluble salt, which can then be separated from the liquid.
Chemical Precipitation with Calcium Salts
The most common and widely used method for treating fluoride-containing wastewater involves precipitation with calcium salts. saltworkstech.comascelibrary.org This process is effective for both high and low concentrations of fluoride. The underlying reaction involves the addition of a calcium source, such as lime (calcium hydroxide) or calcium chloride, to the aqueous waste. solvay.comsaltworkstech.com This causes the fluoride ions to precipitate out of the solution as calcium fluoride (CaF₂), a sparingly soluble salt. solvay.com
The general chemical equation for this reaction is: Ca²⁺(aq) + 2F⁻(aq) → CaF₂(s)
The efficiency of fluoride removal is dependent on several factors, including pH and the concentration of the precipitating agent. Research indicates that a pH range of 6.5 to 8.5 is effective for achieving low residual fluoride concentrations. ascelibrary.org For wastewaters with high fluoride content, a combination of lime and the more soluble calcium chloride is often used to provide a sufficient concentration of calcium ions. saltworkstech.com
To enhance the separation of the fine calcium fluoride precipitate, coagulation and flocculation steps are often employed. Coagulants like polyaluminum chloride (PAC) can be added to aggregate the fine CaF₂ particles, facilitating their removal through sedimentation or filtration. ascelibrary.org
Below is a table summarizing research findings on the efficiency of precipitation methods for fluoride removal.
| Precipitating Agent | Initial Fluoride Concentration | Agent Dosage | Fluoride Removal Efficiency | Source |
| Calcium Chloride (CaCl₂) | 400 mg/L | 0.84 g/L | 95.73% | mdpi.com |
| Calcite | Simulated Wastewater | 2 g/L | 96.20% | mdpi.com |
| Calcium Hydroxide (Ca(OH)₂) Nanorods | 75 mg/L | 2 g/L | 91.7% | mdpi.com |
Disposal of Contaminated Materials
All materials that come into contact with this compound, including personal protective equipment (PPE), labware, and empty containers, must be handled as hazardous waste. Containers should not be reused. scbt.com While thoroughly cleaned and empty containers may sometimes be disposed of as non-hazardous waste, any contaminated packaging must be disposed of through a licensed hazardous-waste contractor. lobachemie.comscbt.com
Summary of Disposal Guidelines
The following table provides a summary of recommended disposal actions for various types of waste associated with this compound in a research context.
| Waste Type | Disposal Action | Key Considerations |
| Solid this compound | Collect in a labeled, sealed, compatible container for hazardous waste pickup. | Avoid creating dust during collection. scbt.com |
| Aqueous Solutions | Treat via chemical precipitation with calcium salts (e.g., lime, calcium chloride) to form calcium fluoride. The resulting sludge is hazardous waste. Alternatively, collect in a labeled carboy for hazardous waste pickup. ucdavis.edu | Ensure pH is optimized for precipitation (typically 6.5-8.5). ascelibrary.org |
| Contaminated Labware/PPE | Collect in designated hazardous waste containers for disposal. | Do not mix with general laboratory trash. st-andrews.ac.uk |
| Empty Containers | Treat as hazardous waste. | Do not reuse containers. scbt.com |
Disposal of this compound waste must always prioritize safety and environmental protection, adhering strictly to institutional and regulatory protocols. louisville.eduumich.edu
Q & A
Q. How should ammonium fluoride be safely handled in laboratory settings to mitigate risks of exposure?
this compound requires stringent safety protocols due to its hygroscopic nature and potential release of hydrofluoric acid (HF) upon moisture exposure. Key measures include:
- Use of chemical fume hoods for all procedures to prevent inhalation of toxic vapors .
- Personal protective equipment (PPE): Acid-resistant gloves, face shields, and lab coats to avoid skin/eye contact .
- Storage in airtight containers with desiccants to limit hygroscopic degradation .
- Immediate neutralization of spills with calcium gluconate gel or lime slurry to bind fluoride ions .
Q. What analytical methods are recommended for quantifying fluoride ions in this compound solutions?
Fluoride ion detection can be achieved via:
- Ion-selective electrode (ISE) potentiometry : Calibrated using standard fluoride solutions (0–0.40 mg/mL) with ionic strength adjustment buffers (e.g., TISAB) to mitigate matrix effects .
- Photometric assays : Fluoride-specific test kits (e.g., SPADNS method) for rapid, colorimetric quantification in aqueous samples .
- Ion chromatography : High-precision separation with conductivity detection, validated against certified reference materials .
Q. How does the solubility of this compound in polar solvents influence experimental design?
this compound’s high solubility in water (~100 g/100 mL at 25°C) and polar solvents like methanol enables its use in:
- Etching applications : Controlled dissolution of silica or glass surfaces in microfabrication .
- Buffer preparation : Adjusting pH in fluorination reactions while maintaining ionic strength .
- Precipitation protocols : Selective crystallization of metal fluorides by modulating solvent polarity .
Advanced Research Questions
Q. How can conflicting data on this compound’s toxicity in biological systems be resolved?
Discrepancies often arise from variations in exposure routes (dermal vs. ingestion) and fluoride ion bioavailability. Methodological strategies include:
- Systematic reviews : Meta-analyses of acute vs. chronic exposure studies, prioritizing in vivo models (e.g., rodent assays) over in vitro data .
- Biomarker validation : Monitoring serum calcium and magnesium levels to assess systemic hypocalcemia, a hallmark of fluoride toxicity .
- Dose-response modeling : Quantifying thresholds for tissue necrosis (e.g., >5% skin exposure) using probit analysis .
Q. What role does this compound play in modifying interphase chemistry in battery electrolytes?
Recent studies highlight its dual function in lithium-ion batteries:
- Solid-electrolyte interphase (SEI) stabilization : this compound additives form LiF-rich layers, enhancing anode stability and reducing dendrite growth .
- Electrolyte pH modulation : Buffering acidic byproducts (e.g., HF) generated during cycling, extending cell lifespan .
- Synergistic effects : Combining with fluoroethylene carbonate (FEC) improves ionic conductivity and thermal resilience .
Q. How can this compound’s decomposition kinetics be optimized for controlled fluorination reactions?
Decomposition pathways (NH₄F → NH₃ + HF) are temperature- and humidity-dependent. Key approaches include:
- Thermogravimetric analysis (TGA) : Mapping decomposition thresholds (onset ~100°C) under inert atmospheres .
- In situ FTIR spectroscopy : Tracking NH₃ and HF release to refine reaction stoichiometry .
- Solvent selection : Non-aqueous media (e.g., DMF) slow hydrolysis, enabling precise fluorination of organic substrates .
Q. What methodologies address this compound’s interference in spectroscopic analyses?
Fluoride ions can quench fluorescence or distort NMR signals. Mitigation strategies involve:
- Chelation agents : Adding EDTA or citrate buffers to sequester free fluoride ions .
- Dilution protocols : Reducing this compound concentration below 0.1 M to minimize matrix effects .
- Alternative derivatization : Using trimethylsilyl reagents to mask reactive fluoride in GC-MS workflows .
Methodological Best Practices
- Standardization : Calibrate instruments with NIST-traceable fluoride standards to ensure reproducibility .
- Inter-laboratory validation : Cross-check toxicity or reactivity data using harmonized protocols (e.g., OECD guidelines) .
- Ethical reporting : Disclose this compound’s hygroscopic and corrosive hazards in publications to promote safe replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
